Dexamethasone Cipecilate
説明
See also: Dexamethasone (has active moiety).
Structure
3D Structure
特性
CAS番号 |
132245-57-9 |
|---|---|
分子式 |
C33H43FO7 |
分子量 |
570.7 g/mol |
IUPAC名 |
[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-17-(cyclopropanecarbonyloxy)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] cyclohexanecarboxylate |
InChI |
InChI=1S/C33H43FO7/c1-19-15-25-24-12-11-22-16-23(35)13-14-30(22,2)32(24,34)26(36)17-31(25,3)33(19,41-29(39)21-9-10-21)27(37)18-40-28(38)20-7-5-4-6-8-20/h13-14,16,19-21,24-26,36H,4-12,15,17-18H2,1-3H3/t19-,24+,25+,26+,30+,31+,32+,33+/m1/s1 |
InChIキー |
JPTKVJWWVFLEJL-GVPGRCOTSA-N |
異性体SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C5CCCCC5)OC(=O)C6CC6)C)O)F)C |
正規SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C5CCCCC5)OC(=O)C6CC6)C)O)F)C |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Dexamethasone cipecilate; NS-126; NS 126; NS126. |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Dexamethasone Cipecilate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dexamethasone (B1670325) Cipecilate is a synthetic corticosteroid developed for the treatment of allergic rhinitis.[1] It functions as a prodrug, undergoing metabolic conversion to its active metabolites, which then act as potent agonists of the Glucocorticoid Receptor (GR). This interaction initiates a cascade of genomic and non-genomic signaling events that culminate in broad anti-inflammatory and immunosuppressive effects. The cipecilate ester modification enhances the lipophilicity of the molecule, contributing to its prolonged local efficacy and allowing for once-daily administration.[2][3][4] This guide provides a detailed examination of the molecular mechanism, metabolic activation, signaling pathways, and the experimental basis for understanding the action of Dexamethasone Cipecilate.
Prodrug Metabolism and Activation
This compound (DX-CP) is pharmacologically inactive until it is metabolized in the body. The primary site of action for allergic rhinitis is the nasal mucosa, where DX-CP is locally administered.[1]
Metabolic Pathway:
-
Initial Hydrolysis: In the nasal mucosa, this compound is rapidly hydrolyzed by the enzyme Carboxylesterase 2 (CES2) to its principal active metabolite, DX-17-CPC (dexamethasone 17-cyclopropanecarboxylate).[1]
-
Systemic Metabolism: Any systemically absorbed DX-CP is metabolized in the liver by microsomal and S9 fractions, also yielding DX-17-CPC as the major metabolite.[1]
This targeted local activation is crucial, as it concentrates the active compound at the site of inflammation, while pharmacokinetic studies have shown that systemic exposure to both the parent drug and its active metabolite is extremely low.[5]
Core Mechanism: Glucocorticoid Receptor (GR) Agonism
The pharmacological effects of this compound are mediated through the actions of its active metabolites as agonists for the Glucocorticoid Receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor.[1][6][7]
Classical Genomic Signaling Pathway
The primary mechanism of action involves the modulation of gene expression through a series of well-defined steps:
-
Ligand Binding: The active metabolite of this compound diffuses across the cell membrane and binds to the GR located in the cytoplasm. The inactive GR is part of a multiprotein complex that includes heat shock proteins (HSPs) which act as chaperones.[6]
-
Conformational Change and Translocation: Ligand binding induces a conformational change in the GR, causing the dissociation of the HSPs. This unmasks a nuclear localization signal.[6] The activated ligand-receptor complex then dimerizes and translocates into the nucleus.[6]
-
Gene Transcription Modulation: Inside the nucleus, the GR dimer binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[8] This interaction leads to:
-
Transactivation: Upregulation of the transcription of anti-inflammatory genes, such as annexin (B1180172) A1 (lipocortin-1), which inhibits phospholipase A2 and thereby reduces the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[9]
-
Transrepression: Downregulation of the transcription of pro-inflammatory genes. This is often achieved by the GR monomer interfering with the activity of other transcription factors, such as NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and AP-1 (activator protein 1), which are key regulators of the inflammatory response.[6] This repression leads to a decreased synthesis of pro-inflammatory cytokines (e.g., interleukins, TNF-α), chemokines, and adhesion molecules.[8][9]
-
Caption: Genomic Signaling Pathway of this compound's Active Metabolite.
Quantitative Data Summary
Table 1: Clinical Efficacy and Pharmacokinetic Parameters
| Parameter | Value / Observation | Source |
|---|---|---|
| Clinical Efficacy | ||
| Dosing Regimen | 200-400 µg once daily (intranasal) | [2][10] |
| Efficacy Duration | Sustained for 24 hours | [2][3] |
| Therapeutic Effect | Significant suppression of sneezing, rhinorrhea, and nasal congestion vs. placebo | [10] |
| Pharmacokinetics | ||
| Systemic Exposure | Plasma levels of unchanged drug and its principal metabolite (DX-17-CPC) were below the limit of quantitation (<16 pg/ml) in elderly subjects. | [5] |
| Metabolism | Primarily converted to DX-17-CPC in nasal mucosa and liver. | [1] |
| Effect on Adrenal Function | No significant effect on plasma cortisol levels with long-term administration. |[10] |
Key Experimental Protocols
The mechanism of action and clinical efficacy of this compound have been elucidated through a combination of in vitro metabolic studies and in vivo clinical trials.
In Vitro Metabolism Assay
Objective: To identify the metabolic pathway of this compound in target human tissues.
Methodology:
-
Preparation of Tissue Fractions: Human liver microsomes, S9 fractions, and nasal mucosa homogenates are prepared.[1]
-
Incubation: this compound (DX-CP) is incubated with the prepared tissue fractions in the presence of necessary cofactors (e.g., NADPH for microsomal studies).
-
Sample Analysis: At various time points, the reaction is stopped, and the samples are analyzed using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS/MS) to identify and quantify the parent compound and its metabolites.[11]
-
Enzyme Identification: Recombinant human carboxylesterases (CES1, CES2) are used in separate incubations with DX-CP to identify the specific enzyme responsible for the hydrolysis.[1]
Caption: Workflow for In Vitro Metabolism Assay of this compound.
Clinical Efficacy and Safety Trial (Randomized Controlled Trial)
Objective: To evaluate the efficacy, safety, and duration of action of this compound nasal spray in patients with allergic rhinitis.
Methodology:
-
Study Design: A randomized, placebo-controlled, double-blind study is conducted with patients diagnosed with perennial allergic rhinitis.[2][3]
-
Treatment: Patients are randomized to receive either this compound nasal spray (e.g., 200 µ g/day ) or a matching placebo, administered once daily for a specified period (e.g., 7 days to 12 weeks).[2][10]
-
Efficacy Assessment:
-
Nasal Antigen Challenge: An antigen challenge test (e.g., with house dust mite antigen) is performed at set times post-administration (e.g., 23 hours) to assess the suppression of immediate nasal symptoms (sneezing, rhinorrhea, nasal congestion).[2][3]
-
Symptom Scores: Patients record their nasal symptom scores daily in a diary.[10]
-
Quality of Life: Quality of life is assessed using validated questionnaires (e.g., Japan Rhinoconjunctivitis Quality of Life Questionnaire).[10]
-
-
Safety Assessment:
-
Adverse Events: Monitoring and recording of all adverse events.[10]
-
Systemic Effects: Blood samples are collected to measure plasma cortisol levels to assess any potential effects on the hypothalamic-pituitary-adrenal (HPA) axis.[10]
-
Local Effects: Nasal examinations are performed to check for local adverse reactions.[10]
-
-
Statistical Analysis: Data from the treatment and placebo groups are compared using appropriate statistical methods to determine significance.[2]
Conclusion
The mechanism of action of this compound is a well-defined example of a prodrug strategy designed to maximize local therapeutic efficacy while minimizing systemic side effects. Its conversion to a potent glucocorticoid receptor agonist in the nasal mucosa initiates the classical genomic signaling cascade, leading to the potent suppression of inflammatory gene expression. This targeted, localized action, combined with a favorable pharmacokinetic profile, underpins its clinical utility as an effective and safe once-daily treatment for allergic rhinitis.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Clinical pharmacology study of the corticosteroid nasal spray this compound (NS-126): examination of the durability of efficacy in the nasal induction test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. ClinPGx [clinpgx.org]
- 9. What is this compound used for? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. In vitro metabolism of this compound, a novel synthetic corticosteroid, in human liver and nasal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Dexamethasone Cipecilate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dexamethasone (B1670325) Cipecilate is a potent synthetic corticosteroid, notable for its diester structure which enhances its lipophilicity and is designed for targeted drug delivery. Chemically, it is the 17-cyclopropanecarboxylate and 21-cyclohexanecarboxylate ester of dexamethasone. This technical guide provides a comprehensive overview of the synthesis of Dexamethasone Cipecilate, including the multi-step pathway to the core dexamethasone structure and the subsequent esterification processes. The information is compiled from scientific literature and patent documents to aid researchers and professionals in drug development.
This compound: Chemical Profile
| Property | Value |
| IUPAC Name | [2-[(8S,9R,10S,11S,13S,14S,16R,17R)-17-(cyclopropanecarbonyloxy)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] cyclohexanecarboxylate[1] |
| Molecular Formula | C₃₃H₄₃FO₇[1] |
| Molecular Weight | 570.7 g/mol [1] |
| CAS Number | 132245-57-9[1] |
Core Synthesis Pathway: From Precursor to Dexamethasone
The synthesis of this compound begins with the construction of the core dexamethasone molecule. A common starting material for this process is 1,4,9,16-tetraene-pregna-3,20-dione. The pathway involves a series of key transformations to introduce the required functional groups at specific positions on the steroid backbone.
A plausible synthetic route, based on patent literature, is outlined below. It is important to note that specific reaction conditions and yields can vary and should be optimized.
Logical Flow of Dexamethasone Synthesis
Caption: General synthesis pathway for the dexamethasone core.
Final Step: Diesterification to this compound
Once the dexamethasone core is synthesized, the final and critical step is the selective esterification of the hydroxyl groups at the C17 and C21 positions to introduce the cyclopropanecarbonyl and cyclohexanecarbonyl moieties, respectively. This is a challenging step due to the presence of multiple hydroxyl groups on the dexamethasone molecule.
Proposed Esterification Strategy
A likely approach involves a two-step esterification process, potentially utilizing protecting groups to ensure selectivity, or carefully controlled reaction conditions that favor reaction at the desired positions. The C21 primary hydroxyl group is generally more reactive than the C17 tertiary hydroxyl group.
Experimental Protocol: Esterification of Dexamethasone
-
Protection of the 11β-hydroxyl group (optional but recommended for selectivity): This step would prevent unwanted side reactions.
-
Esterification at the C21 position: Dexamethasone (or its 11β-protected derivative) would be reacted with a cyclohexanecarboxylic acid derivative, such as cyclohexanecarbonyl chloride or cyclohexanecarboxylic anhydride, in the presence of a suitable base (e.g., pyridine (B92270) or triethylamine) and a catalyst (e.g., 4-dimethylaminopyridine, DMAP).
-
Esterification at the C17 position: The resulting 21-monoester is then reacted with a cyclopropanecarboxylic acid derivative (e.g., cyclopropanecarbonyl chloride or cyclopropanecarboxylic anhydride) under conditions that favor esterification of the sterically hindered tertiary alcohol. This may require more forcing conditions or specific catalysts.
-
Deprotection (if applicable): Removal of the protecting group from the 11β-hydroxyl group.
-
Purification: The final product, this compound, would be purified using techniques such as column chromatography and recrystallization to achieve the desired purity.
Logical Flow of this compound Synthesis from Dexamethasone
Caption: Final esterification steps to yield this compound.
Quantitative Data
Currently, specific quantitative data such as reaction yields, detailed spectroscopic data (NMR, IR, MS), and purity levels for the synthesis of this compound are not publicly available in the searched scientific literature and patents. Researchers undertaking this synthesis would need to perform their own analytical characterization and process optimization to determine these parameters.
Conclusion
The synthesis of this compound is a multi-step process that requires careful control of stereochemistry and regioselectivity. The initial construction of the dexamethasone core from a suitable steroid precursor is a well-established but complex pathway. The final diesterification presents a significant synthetic challenge in achieving the desired product with high purity and yield. This guide provides a foundational understanding of the synthetic strategy, which can serve as a starting point for further research and development in the synthesis of this important corticosteroid. Further investigation into specialized catalytic systems and reaction conditions will be crucial for developing an efficient and scalable manufacturing process.
References
The Pharmacokinetic Profile and Metabolic Fate of Dexamethasone Cipecilate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dexamethasone (B1670325) Cipecilate (DX-CP) is a synthetic corticosteroid prodrug designed for targeted local delivery, primarily for the treatment of allergic rhinitis.[1][2][3] Its chemical structure, featuring two ester groups on the D ring of the steroid skeleton, confers high lipophilicity. This characteristic is intended to increase its residence time at the site of action, thereby prolonging its pharmacological effect.[1] The therapeutic action of DX-CP is primarily mediated through its active metabolite, Dexamethasone 17-cyclopropanecarboxylate (DX-17-CPC), which exhibits a potency comparable to other clinically used corticosteroids.[1] This technical guide provides an in-depth review of the current knowledge regarding the pharmacokinetics and metabolism of Dexamethasone Cipecilate.
Pharmacokinetics
Comprehensive in vivo pharmacokinetic data for this compound and its active metabolite, DX-17-CPC, in humans is limited due to very low systemic exposure following intranasal administration.
Human Pharmacokinetic Studies
Clinical trials have demonstrated that after intranasal administration of this compound, the plasma concentrations of both the parent drug (DX-CP) and its active metabolite (DX-17-CPC) are typically below the lower limit of quantitation.
Table 1: Summary of Human Pharmacokinetic Data for this compound (Intranasal Administration)
| Analyte | Dose | Subject Population | Plasma Concentration | Systemic Exposure | Source |
| This compound (DX-CP) | 400 µg once daily | Healthy elderly (≥65 years) | < 16 pg/mL (LLOQ) | Extremely low | [1] |
| Dexamethasone 17-cyclopropanecarboxylate (DX-17-CPC) | 400 µg once daily | Healthy elderly (≥65 years) | < 16 pg/mL (LLOQ) | Extremely low | [1] |
| This compound (DX-CP) | 800 µg once daily | Healthy non-elderly adults | Detected in 3 of 6 subjects, but below 3 times the LLOQ | Extremely low | [1] |
| Dexamethasone 17-cyclopropanecarboxylate (DX-17-CPC) | 800 µg once daily | Healthy non-elderly adults | Detected in 3 of 6 subjects, but below 3 times the LLOQ | Extremely low | [1] |
LLOQ: Lower Limit of Quantitation
These findings underscore the design of this compound as a locally acting agent with minimal systemic absorption, which is a desirable safety feature for an intranasally administered corticosteroid.
Metabolism
The metabolic conversion of this compound is a critical step in its mechanism of action, as it leads to the formation of the pharmacologically active metabolite. In vitro studies have elucidated the primary metabolic pathways in human tissues.
In Vitro Metabolism
Studies utilizing human liver microsomes, liver S9 fractions, and nasal mucosa have been instrumental in characterizing the metabolic fate of DX-CP.
This compound undergoes rapid and extensive metabolism, primarily through hydrolysis of its ester linkages. The principal metabolic pathway is the de-esterification at the C-21 position, catalyzed by carboxylesterases, to yield the active metabolite, DX-17-CPC.[1][2][3]
Further metabolism of DX-CP has been observed in liver S9 fractions, leading to the formation of epoxide metabolites, designated as UK1 and UK2. The formation of UK1 was also seen in liver microsomes, while UK2 formation appears to be dependent on cytosolic enzymes.[1][2]
Table 2: In Vitro Metabolism of this compound in Human Tissues
| Tissue/Fraction | Primary Metabolic Reaction | Major Metabolite(s) | Key Enzymes | Source |
| Human Nasal Mucosa | Hydrolysis of C-21 ester | Dexamethasone 17-cyclopropanecarboxylate (DX-17-CPC) | Carboxylesterase 2 (CES2) | [1][2][3] |
| Human Liver Microsomes | Hydrolysis of C-21 ester, Epoxidation | DX-17-CPC, UK1 | Carboxylesterases | [1][2] |
| Human Liver S9 | Hydrolysis of C-21 ester, Epoxidation | DX-17-CPC, UK1, UK2 | Carboxylesterases, Cytosolic enzymes | [1][2] |
The rapid formation of the potent metabolite DX-17-CPC in the nasal mucosa, the target site of action, provides strong evidence that this active metabolite is the primary contributor to the pharmacological effects of this compound following intranasal administration.[1][3]
Caption: Metabolic pathways of this compound in human nasal mucosa and liver.
Experimental Protocols
The following section details the methodologies employed in the key in vitro metabolism studies of this compound.
In Vitro Metabolism with Human Liver Microsomes and S9
-
Objective: To investigate the metabolic fate of this compound in human liver subcellular fractions.
-
Methodology:
-
This compound (10 µM) was incubated with human liver microsomes (0.5 mg protein/mL) or human liver S9 fraction (1 mg protein/mL) in a potassium phosphate (B84403) buffer (pH 7.4).
-
The incubation mixture contained an NADPH-generating system (for reactions involving cytochrome P450 enzymes).
-
Incubations were carried out at 37°C for a specified time course (e.g., up to 60 minutes).
-
The reaction was terminated by the addition of acetonitrile.
-
Following centrifugation, the supernatant was analyzed by high-performance liquid chromatography (HPLC) to identify and quantify the parent drug and its metabolites.[1]
-
In Vitro Metabolism with Human Nasal Mucosa
-
Objective: To determine if the active metabolite, DX-17-CPC, is formed in the nasal mucosa, the target site of action.
-
Methodology:
-
Human nasal mucosal specimens were homogenized to prepare an S9 fraction.
-
This compound (10 µM) was incubated with the human nasal mucosa S9 fraction (1 mg protein/mL) in a phosphate buffer (pH 7.4) at 37°C.
-
An NADPH-generating system was included in the incubation mixture.
-
The reaction was stopped with acetonitrile, and the sample was processed for HPLC analysis as described for the liver fraction experiments.[1]
-
Identification of Carboxylesterase Isoforms
-
Objective: To identify the specific human carboxylesterase (CES) isoform responsible for the hydrolysis of this compound.
-
Methodology:
-
This compound (10 µM) was incubated with recombinant human CES1 or CES2 (0.1 mg protein/mL) in a phosphate buffer (pH 7.4).
-
The incubation was conducted at 37°C for 10 minutes.
-
The reaction was terminated, and the formation of DX-17-CPC was quantified by HPLC.[1]
-
References
The Metabolic Journey of Dexamethasone Cipecilate: Identification of its Active Moiety
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Dexamethasone (B1670325) Cipecilate (DX-CP) is a novel synthetic corticosteroid prodrug designed for the treatment of allergic rhinitis. Its therapeutic efficacy is primarily attributed to its rapid and efficient conversion to a potent active metabolite. This technical guide provides a comprehensive overview of the metabolic pathways of Dexamethasone Cipecilate, focusing on the identification and characterization of its principal active metabolite, Dexamethasone 17-cyclopropanecarboxylate (DX-17-CPC). Detailed experimental protocols for in vitro metabolism studies, quantitative data on metabolite formation, and visual representations of the metabolic and enzymatic pathways are presented to offer a thorough understanding for researchers and professionals in drug development.
Introduction
This compound (9-fluoro-11β,17,21-trihydroxy-16α-methylpregna-1,4-diene-3,20-dione 21-cyclohexanecarboxylate 17-cyclopropanecarboxylate) is engineered with two ester groups to enhance its lipophilicity, thereby prolonging its residence time at the site of action.[1] The pharmacological activity of DX-CP is predominantly exerted by its de-esterified active metabolite, DX-17-CPC.[1][2][3] This metabolite has demonstrated significantly higher potency compared to the parent compound.[1][2] Understanding the metabolic conversion of DX-CP to DX-17-CPC is crucial for optimizing its therapeutic application and safety profile.
Metabolic Pathways and Active Metabolite Identification
The metabolic transformation of this compound primarily involves the hydrolysis of its ester groups. In vitro studies utilizing human liver microsomes, liver S9 fractions, and nasal mucosa have consistently identified Dexamethasone 17-cyclopropanecarboxylate (DX-17-CPC) as the major metabolite.[1][2][3]
The conversion of DX-CP to its active form, DX-17-CPC, is a rapid process.[1][2] In human liver S9 incubations, only 5% of the initial this compound remained after just 5 minutes, indicating a swift and efficient metabolic activation.[1][2] This reaction is catalyzed by carboxylesterases (CES), with studies using recombinant human CES isoforms identifying CES2 as the primary enzyme responsible for this hydrolytic cleavage.[1][3] The formation of DX-17-CPC is independent of NADPH and is inhibited by the CES inhibitor phenylmethylsulfonyl fluoride (B91410) (PMSF).[1][2]
Beyond the formation of the active metabolite, further metabolism of this compound has been observed in liver preparations. Two epoxide metabolites, designated as UK1 and UK2, have been detected. UK1 was found in liver microsomes, while both UK1 and UK2 were present in liver S9 fractions, suggesting the involvement of cytosolic enzymes in the formation of UK2.[1][3]
The parent corticosteroid, dexamethasone, undergoes metabolism primarily through the cytochrome P450 system, specifically CYP3A4, which leads to the formation of 6-hydroxylated and side-chain cleaved metabolites.[4][5][6][7][8][9][10]
Visualization of Metabolic Pathways
The metabolic conversion of this compound can be visualized as a multi-step process.
Caption: Metabolic pathway of this compound.
Quantitative Data on Metabolite Formation
The rapid conversion of this compound to its active metabolite is a key feature of its pharmacokinetic profile. The following table summarizes the quantitative findings from in vitro metabolism studies.
| Biological Matrix | Incubation Time | Remaining this compound (%) | Major Metabolite Detected | Reference |
| Human Liver S9 | 5 minutes | 5% | DX-17-CPC | [1][2] |
| Human Liver Microsomes | Not specified | Not specified | DX-17-CPC | [1][2][3] |
| Human Nasal Mucosa | Not specified | Not specified | DX-17-CPC | [1][2][3] |
Pharmacokinetic studies in humans following intranasal administration have shown that systemic exposure to both this compound and its active metabolite, DX-17-CPC, is extremely low, with plasma levels often below the limit of quantification (<16 pg/mL).[11]
Experimental Protocols
The identification of the active metabolite of this compound was achieved through a series of meticulously designed in vitro experiments.
In Vitro Metabolism with Human Liver Fractions
-
Objective: To investigate the metabolism of this compound in human liver microsomes and S9 fractions.
-
Materials:
-
This compound
-
Human liver microsomes and S9 fractions
-
NADPH-generating system (for microsomes)
-
100 mM Na-K phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile/methanol (5:1, v/v) for reaction termination
-
-
Procedure:
-
This compound was incubated with either human liver microsomes or S9 fractions in the phosphate buffer.
-
For reactions with microsomes, an NADPH-generating system was included to assess the involvement of cytochrome P450 enzymes.
-
The reaction mixtures were pre-incubated at 37°C for 5 minutes.
-
The reaction was initiated by the addition of this compound (final concentration of 10 µM).
-
After a specified incubation time at 37°C, the reaction was terminated by adding an equal volume of cold acetonitrile/methanol solution.
-
The mixture was centrifuged to precipitate proteins.
-
The supernatant was collected for analysis by High-Performance Liquid Chromatography (HPLC).
-
Metabolism Study with Human Nasal Mucosa
-
Objective: To determine if the active metabolite is formed at the site of action.
-
Procedure:
-
Human nasal mucosa was homogenized.
-
The homogenate was incubated with this compound under conditions similar to the liver fraction experiments.
-
Metabolite formation was analyzed by HPLC.
-
Identification of Carboxylesterase Isoforms
-
Objective: To identify the specific carboxylesterase responsible for the hydrolysis of this compound.
-
Materials:
-
Recombinant human carboxylesterase 1 (CES1) and carboxylesterase 2 (CES2)
-
This compound
-
100 mM Na-K phosphate buffer (pH 7.4)
-
-
Procedure:
-
This compound (10 µM) was incubated separately with recombinant CES1 and CES2 (0.1 mg protein/mL) in the phosphate buffer.
-
After pre-incubation at 37°C for 5 minutes, the reaction was initiated.
-
The incubation was carried out for 10 minutes at 37°C.
-
The reaction was stopped and processed as described in the liver fraction protocol.
-
The formation of DX-17-CPC was quantified by HPLC.
-
HPLC Analysis
-
Column: L-column ODS (4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient elution of mobile phase A (methanol/acetonitrile/water, 40/20/40, v/v/v) and mobile phase B (acetonitrile).
-
Gradient Program:
-
0-9 min: 100% A
-
9-19 min: Linear gradient to a different A:B ratio (details not fully specified in the source).
-
-
Detection: UV or mass spectrometry.
Experimental Workflow Visualization
Caption: Experimental workflow for metabolite identification.
Conclusion
The pharmacological activity of this compound is unequivocally linked to its rapid metabolic conversion to the active metabolite, Dexamethasone 17-cyclopropanecarboxylate (DX-17-CPC). This biotransformation is efficiently catalyzed by carboxylesterase 2 in both the liver and the target tissue, the nasal mucosa. The prodrug design of this compound allows for localized activation, which, coupled with very low systemic exposure, contributes to its favorable therapeutic index. Further metabolism in the liver leads to the formation of minor epoxide metabolites. This detailed understanding of the metabolic fate of this compound is essential for its continued development and clinical application.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. In vitro metabolism of this compound, a novel synthetic corticosteroid, in human liver and nasal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dexamethasone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. In vitro metabolism of dexamethasone (DEX) in human liver and kidney: the involvement of CYP3A4 and CYP17 (17,20 LYASE) and molecular modelling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dexamethasone metabolism in vitro: species differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. irispublishers.com [irispublishers.com]
- 9. researchgate.net [researchgate.net]
- 10. Dexamethasone metabolism by human liver in vitro. Metabolite identification and inhibition of 6-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the In Vitro Metabolism of Dexamethasone Cipecilate in Liver Microsomes
This technical guide provides a comprehensive overview of the in vitro metabolism of Dexamethasone (B1670325) Cipecilate (DX-CP), a novel synthetic corticosteroid, with a focus on its biotransformation in human liver microsomes. This document is intended for researchers, scientists, and professionals involved in drug development and metabolism studies.
Introduction
Dexamethasone cipecilate (9-fluoro-11β,17,21-trihydroxy-16α-methylpregna-1,4-diene-3,20-dione 21-cyclohexanecarboxylate 17-cyclopropanecarboxylate) is a corticosteroid developed for the treatment of conditions such as allergic rhinitis. The pharmacological activity of DX-CP is primarily attributed to its de-esterified metabolite, DX-17-CPC.[1] Understanding the metabolic fate of DX-CP in the liver is crucial for characterizing its efficacy and safety profile.
Metabolic Pathways in Human Liver Microsomes
In vitro studies using human liver microsomes and S9 fractions have elucidated the primary metabolic pathways of this compound. The major transformation is the hydrolysis of the C-21 ester bond, leading to the formation of the active metabolite, DX-17-CPC.[1]
Beyond this primary hydrolytic step, further metabolism occurs. In liver S9 fractions, two epoxide metabolites, designated as UK1 and UK2, have been identified. However, in liver microsomes, only UK1 was detected, suggesting that cytosolic enzymes are responsible for the formation of UK2.[1] The primary enzyme responsible for the transformation of DX-CP to its active metabolite DX-17-CPC has been identified as carboxylesterase 2 (CES2).[1]
Quantitative Analysis of Metabolism
While the metabolic pathways have been identified, specific kinetic parameters for the formation of DX-17-CPC and other metabolites in human liver microsomes are not extensively detailed in the available literature. The primary study by Sasagawa et al. (2011) focused on metabolite identification rather than detailed kinetic analysis.[1]
Table 1: Summary of Metabolite Formation
| Parent Compound | Biological Matrix | Major Metabolite | Minor Metabolites | Key Enzymes |
|---|---|---|---|---|
| This compound | Human Liver Microsomes | DX-17-CPC | UK1 | Carboxylesterase 2 (CES2) |
| this compound | Human Liver S9 | DX-17-CPC | UK1, UK2 | CES2, Cytosolic Enzymes |
Experimental Protocols
The following sections detail the methodologies employed in the in vitro metabolism studies of this compound.
-
Objective: To identify the metabolites of this compound formed in human liver.
-
Materials:
-
This compound (DX-CP)
-
Pooled human liver microsomes and S9 fractions
-
NADPH-generating system (for oxidative metabolism)
-
Phosphate (B84403) buffer
-
-
Procedure:
-
This compound was incubated with either human liver microsomes or S9 fractions.
-
For oxidative metabolism studies, an NADPH-generating system was included in the incubation mixture.
-
The reactions were carried out in a phosphate buffer at a physiological pH.
-
Incubations were performed at 37°C for a specified time.
-
The reactions were terminated, and the samples were processed for analysis.
-
-
Analysis:
-
Metabolites were identified using liquid chromatography-mass spectrometry (LC-MS).
-
-
Objective: To identify the specific carboxylesterase responsible for the hydrolysis of this compound.
-
Materials:
-
This compound (DX-CP)
-
Recombinant human carboxylesterases (CES1 and CES2)
-
-
Procedure:
-
DX-CP was incubated separately with recombinant human CES1 and CES2.
-
The formation of the hydrolyzed metabolite (DX-17-CPC) was monitored over time.
-
-
Analysis:
-
The rate of formation of DX-17-CPC in the presence of each recombinant enzyme was determined to identify the primary catalyzing enzyme. The study concluded that CES2 is the enzyme responsible for the transformation.[1]
-
Broader Context: Dexamethasone Metabolism
While this guide focuses on this compound, it is relevant to note that the parent compound, Dexamethasone, is metabolized in human liver microsomes primarily by cytochrome P450 3A4 (CYP3A4).[2][3][4] The major metabolites of Dexamethasone are 6β-hydroxydexamethasone and 6α-hydroxydexamethasone.[2][5] This is a distinct metabolic pathway from the ester hydrolysis observed with this compound.
Conclusion
The in vitro metabolism of this compound in human liver microsomes is primarily characterized by the hydrolysis of the C-21 ester, catalyzed by carboxylesterase 2, to form the active metabolite DX-17-CPC.[1] Minor oxidative metabolites are also formed. Further research to quantify the kinetics of these transformations would provide a more complete understanding of the metabolic profile of this novel corticosteroid.
References
- 1. In vitro metabolism of this compound, a novel synthetic corticosteroid, in human liver and nasal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dexamethasone metabolism by human liver in vitro. Metabolite identification and inhibition of 6-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dexamethasone metabolism in vitro: species differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro metabolism of dexamethasone (DEX) in human liver and kidney: the involvement of CYP3A4 and CYP17 (17,20 LYASE) and molecular modelling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Glucocorticoid Receptor Binding Affinity of Dexamethasone Cipeciplate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dexamethasone (B1670325) Cipeciplate is an investigational corticosteroid, a derivative of the well-established glucocorticoid, Dexamethasone.[1] While specific quantitative binding affinity data for Dexamethasone Cipeciplate is not yet widely available in peer-reviewed literature, its pharmacological activity is predicated on its interaction with the glucocorticoid receptor (GR). This technical guide provides a comprehensive overview of the methodologies used to determine the GR binding affinity of novel compounds, using Dexamethasone as a primary reference. It is designed to equip researchers, scientists, and drug development professionals with the necessary information to characterize the binding profile of Dexamethasone Cipeciplate and similar molecules. The guide includes detailed experimental protocols, data presentation tables for Dexamethasone, and visualizations of key signaling pathways and experimental workflows.
Introduction to Dexamethasone Cipeciplate and the Glucocorticoid Receptor
Dexamethasone Cipeciplate is a corticosteroid designed for improved local efficacy, potentially through enhanced lipophilicity.[1] Like other glucocorticoids, its mechanism of action is mediated through binding to the glucocorticoid receptor. The GR is a member of the nuclear receptor superfamily and acts as a ligand-dependent transcription factor. Upon agonist binding, the receptor translocates to the nucleus, where it regulates the transcription of a wide array of genes, leading to anti-inflammatory, immunosuppressive, and metabolic effects.
Characterizing the binding affinity of a novel glucocorticoid like Dexamethasone Cipeciplate to the GR is a critical step in its preclinical development. This determines its potency and potential for therapeutic efficacy.
Quantitative Analysis of Glucocorticoid Receptor Binding Affinity
The binding affinity of a ligand to its receptor is typically quantified using metrics such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). These values are determined through various in vitro binding assays. While specific data for Dexamethasone Cipeciplate is not yet published, the following table summarizes the known GR binding affinity of its parent compound, Dexamethasone, from various studies. This data serves as a benchmark for comparison.
Table 1: Glucocorticoid Receptor Binding Affinity of Dexamethasone
| Parameter | Value (nM) | Receptor Source | Assay Type |
| IC50 | 5.58 | Human GR | Fluorescence Polarization Assay |
| Ki | 5.5 | Human GR | Radioligand Binding Assay[2] |
| Kd | ~0.83 | Mouse Brain Cytosol | Saturation Binding Analysis[2] |
Experimental Protocols for Determining Glucocorticoid Receptor Binding Affinity
Several robust experimental methods are available to determine the GR binding affinity of a test compound like Dexamethasone Cipeciplate. The most common is the competitive binding assay.
Competitive Radioligand Binding Assay
This assay measures the ability of an unlabeled test compound to displace a radiolabeled ligand (e.g., [3H]-Dexamethasone) from the GR.
Materials:
-
Receptor Source: Cytosolic extracts from cells expressing GR (e.g., A549 human lung carcinoma cells, rat liver, or recombinant human GR).
-
Radioligand: [3H]-Dexamethasone.
-
Test Compound: Dexamethasone Cipeciplate.
-
Reference Compound: Unlabeled Dexamethasone.
-
Assay Buffer: Tris-HCl buffer (pH 7.4) containing molybdate (B1676688) to stabilize the receptor.
-
Separation Medium: Dextran-coated charcoal or a filtration apparatus.
-
Scintillation Fluid and Counter.
Protocol:
-
Preparation: Prepare serial dilutions of the test compound and the reference compound.
-
Incubation: In a multi-well plate, incubate the GR-containing cytosol with a fixed concentration of [3H]-Dexamethasone and varying concentrations of the test compound or reference compound. Include controls for total binding (no competitor) and non-specific binding (a high concentration of unlabeled Dexamethasone).
-
Equilibration: Incubate the plate at 4°C for 18-24 hours to allow the binding to reach equilibrium.
-
Separation: Separate the receptor-bound radioligand from the free radioligand using dextran-coated charcoal followed by centrifugation, or by filtration.
-
Quantification: Measure the radioactivity of the bound ligand using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the competitor. Plot the percentage of specific binding against the log concentration of the competitor and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Fluorescence Polarization (FP) Assay
This is a non-radioactive alternative to the radioligand binding assay that measures the change in the polarization of fluorescent light.
Materials:
-
Receptor Source: Recombinant human GR.
-
Fluorescent Ligand: A fluorescently labeled glucocorticoid (e.g., Fluormone™ GS Red).
-
Test Compound: Dexamethasone Cipeciplate.
-
Reference Compound: Unlabeled Dexamethasone.
-
Assay Buffer.
Protocol:
-
Preparation: Prepare serial dilutions of the test and reference compounds.
-
Reaction Setup: In a microplate, combine the GR, the fluorescent ligand, and the test or reference compound.
-
Incubation: Incubate the plate at room temperature for a specified period to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a suitable plate reader.
-
Data Analysis: The binding of the test compound to the GR will displace the fluorescent ligand, causing a decrease in the polarization value. The IC50 is determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
Understanding the downstream effects of GR binding is crucial. This is often assessed through functional assays that measure the transactivation or transrepression activity of the compound.
Glucocorticoid Receptor Signaling Pathway
The binding of an agonist like Dexamethasone Cipeciplate to the cytoplasmic GR initiates a signaling cascade. The activated GR-ligand complex translocates to the nucleus and modulates gene expression.
Glucocorticoid Receptor Signaling Pathway.
Experimental Workflow for a GR Transactivation Assay
A common functional assay is the reporter gene assay, which measures the ability of a compound to activate the transcription of a reporter gene linked to a glucocorticoid response element (GRE).
References
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of Dexamethasone Cipeolate
Introduction
Dexamethasone (B1670325) is a potent synthetic glucocorticoid with significant anti-inflammatory and immunosuppressive properties.[1][2] Its mechanism of action is primarily mediated through its interaction with the cytoplasmic glucocorticoid receptor (GR).[2][3] Upon binding, the dexamethasone-GR complex translocates to the nucleus, where it modulates the transcription of target genes.[1][3] This modulation occurs through two main pathways:
-
Transactivation: The GR complex directly binds to Glucocorticoid Response Elements (GREs) in the promoter regions of genes, leading to the increased expression of anti-inflammatory proteins like annexin-1.[1]
-
Transrepression: The GR complex interferes with the function of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), without directly binding to DNA.[1][4] This leads to a reduction in the production of pro-inflammatory cytokines, chemokines, and adhesion molecules.[1][5]
Dexamethasone Cipeolate, as an ester of dexamethasone, is expected to be a prodrug that is hydrolyzed to the active dexamethasone molecule. Therefore, the in vitro assays designed to characterize dexamethasone are applicable for evaluating the biological activity of Dexamethasone Cipeolate. These assays are crucial for determining its potency, efficacy, and mechanism of action in a controlled laboratory setting.
This document provides detailed protocols for a panel of in vitro assays to characterize the activity of Dexamethasone Cipeolate, including glucocorticoid receptor binding, functional transrepression (NF-κB inhibition), anti-inflammatory cytokine release, and effects on cell viability.
Glucocorticoid Receptor Signaling Pathway
The following diagram illustrates the primary mechanism of action for glucocorticoids like dexamethasone.
Caption: Glucocorticoid Receptor (GR) Signaling Pathway.
Quantitative Data Summary
The following table summarizes key quantitative parameters for dexamethasone from various in vitro studies, providing a reference for experimental design and data comparison.
| Assay Type | Cell Line / System | Parameter | Value | Reference |
| GR Binding | Rat Liver Cytosol | Kd | 7.0 nM | [6] |
| GR Binding | Human Recombinant GR | Ki | Low nM range | [6] |
| Cell Viability (MTT) | LoVo (Colon Cancer) | IC50 | ~10-5 M (at 72h) | [7] |
| Cell Viability (MTT) | HCT116 (Colon Cancer) | IC50 | ~10-5 M (at 72h) | [7] |
| NF-κB Reporter | HEK293F Cells | IC50 | 9.6 nM (Mifepristone antagonism) | [8] |
| Cytokine Release (IL-8) | Human PBMCs | Inhibition | Dose-dependent | [4] |
| Cytokine Release (TNF-α) | RAW264.7 Macrophages | Inhibition | Effective at 1µM | [9] |
Experimental Protocols
Protocol 1: Glucocorticoid Receptor (GR) Competitive Binding Assay
This protocol determines the affinity of a test compound for the glucocorticoid receptor by measuring its ability to compete with a labeled ligand.
Materials:
-
Receptor Source: Cytosolic extracts from cells expressing GR (e.g., A549 human lung carcinoma cells) or purified recombinant human GR.[6]
-
Labeled Ligand: [3H]-dexamethasone or a fluorescently labeled glucocorticoid (e.g., Fluormone™ GS Red).[6][10]
-
Test Compound: Dexamethasone Cipeolate (and dexamethasone as a positive control).
-
Assay Buffer: e.g., TEG buffer (10 mM Tris, 1.5 mM EDTA, 10% glycerol, pH 7.6).
-
Separation Agent: Dextran-coated charcoal or filtration apparatus.[6]
-
Scintillation fluid and counter (for radioligand) or fluorescence polarization plate reader (for fluorescent ligand).
Procedure:
-
Receptor Preparation: Prepare a cytosolic fraction from A549 cells by homogenization and ultracentrifugation. Determine the protein concentration of the cytosol.[6]
-
Assay Setup: In microtiter plates or tubes, incubate a fixed concentration of the GR-containing cytosol with a fixed concentration of labeled dexamethasone (typically at or below its Kd).[6]
-
Competition: To these tubes, add serial dilutions of the test compound (Dexamethasone Cipeolate) or unlabeled dexamethasone. Include controls for total binding (no competitor) and non-specific binding (a high concentration, e.g., 1000-fold excess, of unlabeled dexamethasone).[6]
-
Incubation: Incubate the mixture at a low temperature (e.g., 0-4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).[6]
-
Separation: Separate the receptor-bound ligand from the free ligand. For the charcoal method, add dextran-coated charcoal, incubate briefly, and centrifuge. The charcoal pellets the free ligand, leaving the bound ligand in the supernatant.[6]
-
Quantification: Measure the radioactivity in the supernatant using a liquid scintillation counter or the fluorescence polarization of the samples.[6]
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the competitor. Fit the data using a non-linear regression model to determine the IC50 value. The Ki can be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the labeled ligand and Kd is its dissociation constant.
Protocol 2: NF-κB Reporter Gene Assay
This assay measures the ability of a compound to inhibit NF-κB-mediated transcription, a key mechanism of glucocorticoid-mediated transrepression.
Materials:
-
Cell Line: A human cell line stably transfected with an NF-κB-driven reporter gene (e.g., luciferase), such as HEK293/NF-κB-luc cells.
-
Culture Medium: DMEM supplemented with 10% FBS and antibiotics.
-
Inducing Agent: Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS).[11]
-
Test Compound: Dexamethasone Cipeolate.
-
Luciferase Assay System: (e.g., Steady-Glo® Luciferase Assay System).
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the NF-κB reporter cells in a 96-well white, clear-bottom plate at a density of ~5 x 104 cells/well and allow them to attach overnight.
-
Compound Treatment: Pre-treat the cells with serial dilutions of Dexamethasone Cipeolate or dexamethasone (positive control) for 1-2 hours.[11]
-
Stimulation: Add TNF-α (e.g., 10 ng/mL) to the wells (except for the unstimulated control) to activate the NF-κB pathway.[11]
-
Incubation: Incubate the plate for 6-8 hours at 37°C in a CO2 incubator.
-
Lysis and Luminescence Reading: Aspirate the medium and lyse the cells according to the luciferase assay system manufacturer's protocol. Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence readings to the vehicle-treated, TNF-α stimulated control (representing 0% inhibition). Plot the percentage of inhibition against the log concentration of the test compound and determine the IC50 value.
Protocol 3: Lipopolysaccharide (LPS)-Induced Cytokine Release Assay
This assay assesses the anti-inflammatory activity of a compound by measuring its ability to inhibit the release of pro-inflammatory cytokines from immune cells.
Materials:
-
Cells: Human peripheral blood mononuclear cells (PBMCs) or a macrophage cell line (e.g., RAW264.7).[9][12]
-
Culture Medium: RPMI-1640 with 10% FBS.
-
Stimulant: Lipopolysaccharide (LPS) from E. coli.[12]
-
Test Compound: Dexamethasone Cipeolate.
-
ELISA Kits: For detecting human or murine TNF-α, IL-6, or IL-8.[13]
Procedure:
-
Cell Seeding: Seed PBMCs or RAW264.7 cells in a 96-well plate at an appropriate density (e.g., 2 x 105 cells/well).
-
Compound Pre-treatment: Add serial dilutions of Dexamethasone Cipeolate or dexamethasone to the cells and incubate for 1-2 hours.[9]
-
Inflammatory Stimulation: Add LPS (e.g., 100 ng/mL) to the wells to stimulate cytokine production. Include unstimulated and vehicle-treated controls.[7]
-
Incubation: Incubate the cells for an appropriate time period (e.g., 4-24 hours) at 37°C.[14]
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatant.
-
Cytokine Quantification: Measure the concentration of TNF-α, IL-6, or IL-8 in the supernatants using specific ELISA kits according to the manufacturer's instructions.[12]
-
Data Analysis: Calculate the percentage inhibition of cytokine release for each concentration of the test compound relative to the LPS-stimulated vehicle control. Determine the IC50 value from the dose-response curve.
Protocol 4: Cell Viability (MTT) Assay
This assay evaluates the cytotoxic or anti-proliferative effects of a compound.
Materials:
-
Cell Line: Any relevant cell line (e.g., A549, HeLa, or a leukemia cell line like CCRF-CEM).[15]
-
Culture Medium: Appropriate for the chosen cell line.
-
Test Compound: Dexamethasone Cipeolate.
-
MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[14]
-
Solubilization Solution: DMSO or a solution of SDS in HCl.[14][15]
-
Microplate reader (absorbance at 570 nm).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere and grow for 24 hours.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of Dexamethasone Cipeolate. Include untreated wells as a control.
-
Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).[14]
-
MTT Addition: Add MTT solution (e.g., 20 µL) to each well and incubate for an additional 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[14][15]
-
Solubilization: Add solubilization solution (e.g., 100 µL of DMSO) to each well to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the viability of the untreated control cells. Plot the percentage of viability against the log concentration of the test compound to determine the IC50 (concentration that inhibits cell growth by 50%).
General In Vitro Experimental Workflow
The following diagram outlines a typical workflow for the in vitro characterization of a glucocorticoid compound like Dexamethasone Cipeolate.
Caption: General workflow for in vitro characterization.
References
- 1. What is the mechanism of action of Dexamethasone? [synapse.patsnap.com]
- 2. droracle.ai [droracle.ai]
- 3. ClinPGx [clinpgx.org]
- 4. Mechanisms of Dexamethasone-Mediated Inhibition of Toll-Like Receptor Signaling Induced by Neisseria meningitidis and Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dexamethasone inhibits lipopolysaccharide‐induced hydrogen sulphide biosynthesis in intact cells and in an animal model of endotoxic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. oncotarget.com [oncotarget.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. Inhibition of NF-κB-dependent Transcription by MKP-1: TRANSCRIPTIONAL REPRESSION BY GLUCOCORTICOIDS OCCURRING VIA p38 MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. High-dose dexamethasone induced LPS-stimulated rat alveolar macrophages apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols: Dexamethasone Cipecilate in Inflammatory Cell Culture Studies
Introduction
Dexamethasone (B1670325) Cipecilate (DX-CP) is a novel synthetic corticosteroid prodrug. In vitro studies have demonstrated that DX-CP is rapidly metabolized to its active form, Dexamethasone 17-cyclopropanecarboxylate (DX-17-CPC), which is the primary contributor to its pharmacological effects.[1] This document provides detailed application notes and protocols for studying the anti-inflammatory effects of Dexamethasone, the active metabolite of Dexamethasone Cipecilate, on various inflammatory cells in culture. The protocols and data presented are based on established in vitro studies of Dexamethasone and serve as a guide for researchers and drug development professionals.
The primary mechanism of action for Dexamethasone's anti-inflammatory and immunosuppressive effects involves its binding to cytosolic glucocorticoid receptors (GR).[2] Upon binding, the GR-Dexamethasone complex translocates to the nucleus, where it modulates the transcription of target genes.[2] This leads to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory mediators.[3] Key signaling pathways inhibited by Dexamethasone include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][5][6]
Data Presentation: Effects of Dexamethasone on Inflammatory Cells
The following tables summarize the quantitative effects of Dexamethasone on various inflammatory cell types as reported in the literature.
Table 1: Effect of Dexamethasone on Cytokine Production in Macrophages
| Cell Type | Stimulant | Dexamethasone Concentration | Cytokine | Percent Inhibition | Reference |
| Mouse Bone Marrow-Derived Macrophages (BMDMs) | Lipopolysaccharide (LPS) | 100 nM | TNF-α | ~80% | [7] |
| Mouse Bone Marrow-Derived Macrophages (BMDMs) | Lipopolysaccharide (LPS) | 100 nM | IL-6 | ~90% | [7] |
| Human Monocyte-Derived Macrophages (MDMs) | Lipopolysaccharide (LPS) | 100 nM | IFNβ | ~52% | [8] |
| RAW 264.7 (Mouse Macrophage Cell Line) | Lipopolysaccharide (LPS) | Varies | TNF-α, IL-6, IL-1β | Time-dependent inhibition | [9] |
Table 2: Effect of Dexamethasone on T-Lymphocyte Proliferation
| Cell Source | Stimulant | Dexamethasone Concentration | Effect | Reference |
| Human Peripheral Blood T-lymphocytes (from glucocorticoid-sensitive asthmatics) | Phytohemagglutinin (PHA) | 10⁻¹⁰ to 10⁻⁶ mol/L | Dose-dependent inhibition of proliferation | [10] |
| Human Cord Blood Lymphocytes | Concanavalin A (Con-A) | ≥ 10⁻⁹ mol/L | Substantial inhibition of proliferation | [11] |
| Human Cord Blood Lymphocytes | Phytohemagglutinin (PHA) | ≥ 10⁻⁸ mol/L | Substantial inhibition of proliferation | [11] |
Table 3: Effect of Dexamethasone on Mast Cell Function
| Cell Type | Stimulant | Dexamethasone Concentration | Effect | Reference |
| Mouse Bone Marrow-Derived Mast Cells | IL-33 | Varies | Potent suppression of cytokine production | [12] |
| RBL-2H3 (Rat Basophilic Leukemia Cell Line) | Antigen | Varies | Preferential inhibition of IL-4 and IL-6 mRNA over TNF-α mRNA | [13] |
| Human Fetal Liver-Derived Mast Cells | Stem Cell Factor (SCF) | 10⁻⁶ M | >85% inhibition of mast cell differentiation | [14] |
Signaling Pathways Modulated by Dexamethasone
Dexamethasone exerts its anti-inflammatory effects by modulating key signaling pathways, primarily the NF-κB and MAPK pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Dexamethasone inhibits NF-κB signaling, a key component of its anti-inflammatory activity.[4] One of the primary mechanisms for this inhibition is the induction of IκBα synthesis, which traps NF-κB in the cytoplasm.[4]
Caption: Dexamethasone inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathways, including p38 MAPK, are activated by various extracellular stimuli and regulate cellular processes such as inflammation, apoptosis, and proliferation. Dexamethasone can inhibit the p38 MAPK pathway, often by inducing the expression of MAPK Phosphatase-1 (MKP-1), also known as Dual Specificity Phosphatase 1 (DUSP1).[5][15] MKP-1 dephosphorylates and inactivates p38 MAPK, thereby suppressing downstream inflammatory responses.[15]
Caption: Dexamethasone inhibition of the p38 MAPK signaling pathway.
Experimental Protocols
The following are generalized protocols for studying the effects of Dexamethasone on inflammatory cells in vitro. Researchers should optimize these protocols for their specific cell types and experimental conditions.
Protocol 1: Inhibition of Cytokine Production in Macrophages
Objective: To determine the effect of Dexamethasone on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by macrophages stimulated with LPS.
Materials:
-
Macrophage cell line (e.g., RAW 264.7) or primary macrophages (e.g., bone marrow-derived macrophages).
-
Complete cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).
-
Dexamethasone stock solution (e.g., in DMSO or ethanol).
-
Lipopolysaccharide (LPS) from E. coli.
-
Phosphate-buffered saline (PBS).
-
ELISA kit for the cytokine of interest (e.g., mouse TNF-α ELISA kit).
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed macrophages in a 96-well plate at a density of 5 x 10⁴ to 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Dexamethasone Pre-treatment: Prepare serial dilutions of Dexamethasone in complete culture medium. Remove the old medium from the cells and add 100 µL of the Dexamethasone-containing medium or vehicle control to the respective wells. Incubate for 1-2 hours.
-
LPS Stimulation: Prepare a working solution of LPS (e.g., 100 ng/mL) in complete culture medium. Add 100 µL of the LPS solution to the wells (final volume 200 µL). Include wells with Dexamethasone alone and unstimulated cells as controls.
-
Incubation: Incubate the plate for 4-24 hours, depending on the cytokine being measured.
-
Supernatant Collection: Centrifuge the plate at a low speed to pellet the cells. Carefully collect the supernatant without disturbing the cell layer.
-
Cytokine Quantification: Measure the concentration of the cytokine in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of cytokine production by Dexamethasone compared to the LPS-stimulated control.
Protocol 2: T-Lymphocyte Proliferation Assay
Objective: To assess the effect of Dexamethasone on the proliferation of T-lymphocytes stimulated with a mitogen.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) isolated by Ficoll-Paque density gradient centrifugation.
-
Complete RPMI 1640 medium with 10% FBS, L-glutamine, and penicillin/streptomycin.
-
Dexamethasone stock solution.
-
Mitogen (e.g., Phytohemagglutinin (PHA) or Concanavalin A (Con-A)).
-
Cell proliferation assay reagent (e.g., BrdU or [³H]-thymidine).
-
96-well round-bottom cell culture plates.
-
Liquid scintillation counter or microplate reader.
Procedure:
-
Cell Seeding: Add 1 x 10⁵ to 2 x 10⁵ PBMCs per well in a 96-well round-bottom plate.
-
Treatment: Add Dexamethasone at various concentrations and the mitogen (e.g., PHA at 1-5 µg/mL) to the wells. Include wells with cells and mitogen only (positive control) and cells alone (negative control).
-
Incubation: Incubate the plate for 48-72 hours.
-
Proliferation Measurement:
-
For [³H]-thymidine: Add 1 µCi of [³H]-thymidine to each well and incubate for an additional 18-24 hours. Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a liquid scintillation counter.
-
For BrdU: Add BrdU to each well and incubate for 2-24 hours. Measure BrdU incorporation using a colorimetric ELISA-based assay according to the manufacturer's protocol.
-
-
Data Analysis: Express the results as counts per minute (CPM) or optical density (OD) and calculate the percentage of inhibition of proliferation by Dexamethasone.
Protocol 3: Western Blot Analysis of MAPK and NF-κB Signaling
Objective: To examine the effect of Dexamethasone on the phosphorylation of key proteins in the MAPK (e.g., p38) and NF-κB (e.g., IκBα degradation) pathways.
Materials:
-
Inflammatory cells of interest (e.g., macrophages, epithelial cells).
-
Complete cell culture medium.
-
Dexamethasone and inflammatory stimulus (e.g., LPS or TNF-α).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
Western blot transfer system.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-IκBα, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency in 6-well plates. Pre-treat with Dexamethasone for the desired time, followed by stimulation with the inflammatory agent for a specific duration (e.g., 15-60 minutes for phosphorylation events).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or total protein).
Experimental Workflow Diagram
Caption: General experimental workflow for in vitro studies.
References
- 1. In vitro metabolism of this compound, a novel synthetic corticosteroid, in human liver and nasal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Immunosuppression by glucocorticoids: inhibition of NF-kappa B activity through induction of I kappa B synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dexamethasone Causes Sustained Expression of Mitogen-Activated Protein Kinase (MAPK) Phosphatase 1 and Phosphatase-Mediated Inhibition of MAPK p38 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. physoc.org [physoc.org]
- 7. ashpublications.org [ashpublications.org]
- 8. Frontiers | Dexamethasone impairs the expression of antimicrobial mediators in lipopolysaccharide-activated primary macrophages by inhibiting both expression and function of interferon β [frontiersin.org]
- 9. biorxiv.org [biorxiv.org]
- 10. The effect of dexamethasone, cyclosporine, and rapamycin on T-lymphocyte proliferation in vitro: comparison of cells from patients with glucocorticoid-sensitive and glucocorticoid-resistant chronic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. karger.com [karger.com]
- 12. Dexamethasone rapidly suppresses IL-33-stimulated mast cell function by blocking transcription factor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Differential regulation of mast cell cytokines by both dexamethasone and the p38 mitogen-activated protein kinase (MAPK) inhibitor SB203580 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dexamethasone inhibits the development of mast cells from dispersed human fetal liver cells cultured in the presence of recombinant human stem cell factor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antiinflammatory effects of dexamethasone are partly dependent on induction of dual specificity phosphatase 1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dexamethasone Cipecilate in Animal Models of Allergic Rhinitis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Dexamethasone (B1670325) Cipecilate in preclinical animal models of allergic rhinitis. Given that Dexamethasone Cipecilate is a prodrug of a dexamethasone derivative, the protocols and data presented herein are based on studies utilizing dexamethasone in well-established murine models of ovalbumin (OVA)-induced allergic rhinitis. This compound, a novel synthetic corticosteroid, is designed for the treatment of allergic rhinitis, with its pharmacological effects primarily attributed to its active de-esterified metabolite.[1] The methodologies detailed below are directly applicable for evaluating the efficacy of this compound.
Data Presentation
The following tables summarize the quantitative data from studies investigating the effects of dexamethasone in murine models of allergic rhinitis.
Table 1: Effect of Dexamethasone on Allergic Rhinitis Symptoms
| Treatment Group | Sneezing Frequency (counts/10 min) | Nasal Rubbing Frequency (counts/10 min) | Reference |
| Control | 12.68 ± 1.87 | 26.76 ± 2.89 | [2] |
| OVA-Induced AR | 44.50 ± 5.61 | 72.94 ± 8.76 | [2] |
| Dexamethasone (2.5 mg/kg) | Significantly reduced vs. OVA | Significantly reduced vs. OVA | [1] |
| Dexamethasone (5 mg/kg/day, i.p.) | Significantly decreased vs. OVA | Significantly decreased vs. OVA | [3] |
| Dexamethasone Treated AR | 26.04 ± 3.93 | 56.79 ± 5.64 | [2] |
Table 2: Effect of Dexamethasone on Inflammatory Markers in Nasal Lavage Fluid (NALF) and Serum
| Parameter | Control Group | OVA-Induced AR Group | Dexamethasone-Treated Group | Reference |
| NALF Cytokines | ||||
| IL-4 | Undetectable | Elevated | Inhibited production | [3] |
| IL-5 | Undetectable | Elevated | Inhibited production | [3] |
| IL-13 | Undetectable | Elevated | Inhibited production | [3] |
| Serum Immunoglobulins | ||||
| OVA-specific IgE | Low | Significantly increased | Significantly reduced | [4] |
| Histology | ||||
| Eosinophil Infiltration | Minimal | Significantly increased | Significantly reduced | [4] |
Experimental Protocols
Protocol 1: Ovalbumin (OVA)-Induced Allergic Rhinitis in BALB/c Mice
This protocol describes the induction of an allergic rhinitis model in BALB/c mice using ovalbumin (OVA) as the allergen.
Materials:
-
8-10 week old female BALB/c mice
-
Ovalbumin (OVA), Grade V (Sigma-Aldrich)
-
Aluminum hydroxide (B78521) (Alum) adjuvant (Thermo Fisher Scientific)
-
Sterile phosphate-buffered saline (PBS)
-
Dexamethasone or this compound
-
Intraperitoneal (i.p.) injection needles and syringes
-
Intranasal (i.n.) administration micropipette
Procedure:
1. Sensitization Phase:
-
On days 0, 7, and 14, sensitize the mice by intraperitoneal (i.p.) injection of 100 µg of OVA emulsified in 1 mg of aluminum hydroxide in a total volume of 200 µL PBS.[5]
-
The control group receives i.p. injections of PBS with alum on the same schedule.[5]
2. Challenge Phase:
-
From day 20 to 26, challenge the sensitized mice by intranasal (i.n.) administration of 10 µL of OVA solution (100 µg OVA in PBS) into each nostril daily.[5]
-
The control group receives i.n. administration of PBS.[5]
3. Treatment Administration (Dexamethasone/Dexamethasone Cipecilate):
-
The treatment group receives Dexamethasone (e.g., 5 mg/kg/day) or an equivalent dose of this compound via intraperitoneal injection one hour before each OVA challenge.[3]
-
Alternatively, for intranasal administration, a formulation of this compound can be administered 30 minutes prior to the OVA challenge.
4. Evaluation of Allergic Rhinitis Symptoms and Inflammatory Markers:
-
Symptom Observation: On day 27, 15 minutes after the final OVA challenge, record the frequency of sneezing and nasal rubbing for a period of 15 minutes.[5]
-
Sample Collection: 24 hours after the final challenge, euthanize the mice and collect samples.
-
Nasal Lavage Fluid (NALF): Perform nasal lavage with PBS to collect inflammatory cells and mediators.
-
Blood Serum: Collect blood via cardiac puncture to measure OVA-specific IgE levels.
-
Nasal Mucosa: Dissect the nasal tissue for histological analysis of eosinophil infiltration.[3][4]
-
Spleen: Isolate splenocytes to analyze T-cell populations and cytokine production.[2]
-
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the OVA-induced allergic rhinitis mouse model.
Signaling Pathways
Th2 Signaling Pathway in Allergic Rhinitis
Caption: Th2 signaling cascade in the pathogenesis of allergic rhinitis.
Dexamethasone Mechanism of Action: Inhibition of NF-κB Pathway
Caption: Dexamethasone inhibits the NF-κB inflammatory signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. [Effect of dexamethasone on the expression of Tregs in allergic rhinitis mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dexamethasone suppresses allergic rhinitis and amplifies CD4(+) Foxp3(+) regulatory T cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of dexamethasone on the expression of transforming growth factor-beta in the mouse model of allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: LC-MS/MS Analysis of Dexamethasone Cipecilate and its Metabolites
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dexamethasone (B1670325) Cipecilate (DX-CP) is a novel synthetic corticosteroid prodrug designed to treat conditions like allergic rhinitis.[1][2] It is a diester of dexamethasone, specifically 9-fluoro-11β,17,21-trihydroxy-16α-methylpregna-1,4-diene-3,20-dione 21-cyclohexanecarboxylate 17-cyclopropanecarboxylate.[1] The pharmacological activity of DX-CP is primarily attributed to its active metabolite, formed after administration.[1][2] This active metabolite, Dexamethasone 17-cyclopropanecarboxylate (DX-17-CPC), is produced through de-esterification.[1][2]
Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique offering high sensitivity and selectivity, making it ideal for the quantitative analysis of drugs and their metabolites in complex biological matrices.[3] This document provides a detailed protocol for the LC-MS/MS analysis of Dexamethasone Cipecilate and its key metabolites, intended to support pharmacokinetic studies, metabolic profiling, and quality control assessments.
Metabolic Pathway of this compound
Following administration, this compound undergoes metabolic transformation in the body. The primary metabolic event is the hydrolysis of the ester bond at the C21 position, yielding the active metabolite DX-17-CPC. This conversion has been observed in both human liver and nasal mucosa, the intended site of action for allergic rhinitis treatment.[1] In the nasal mucosa, this reaction is specifically catalyzed by the carboxylesterase 2 (CES2) enzyme.[1]
Further metabolism occurs in the liver, where DX-17-CPC is the major metabolite identified in both liver microsomes and S9 fractions.[1][2] In liver S9, two additional epoxide metabolites, designated UK1 and UK2, have been detected, suggesting further biotransformation by cytosolic enzymes.[1][2]
Experimental Protocols
This section details a comprehensive LC-MS/MS method for the quantification of this compound and its metabolites. The protocol is adapted from established and validated methods for the parent compound, dexamethasone, in biological matrices.[4][5]
3.1. Sample Preparation: Liquid-Liquid Extraction
This procedure is suitable for extracting analytes from plasma or serum samples.[4]
-
Aliquot Sample : Pipette 500 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add Internal Standard (IS) : Spike the sample with a known concentration of an appropriate internal standard (e.g., Beclomethasone or Dexamethasone-d4).[4][6]
-
Alkalinize : Add 50 µL of 0.1 M NaOH to alkalinize the plasma sample.
-
Add Extraction Solvent : Add 1 mL of methyl-tert-butyl ether (MTBE).[4][7]
-
Vortex : Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge : Centrifuge the sample at 10,000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Transfer Supernatant : Carefully transfer the upper organic layer (MTBE) to a clean tube.
-
Evaporate : Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute : Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water).[7]
-
Analyze : Vortex the reconstituted sample and inject it into the LC-MS/MS system.
3.2. LC-MS/MS Instrumentation and Conditions
Optimal separation and detection are critical for accurate quantification. The following parameters serve as a robust starting point and should be optimized for the specific instrumentation used.
-
LC System : UPLC or HPLC system capable of binary gradient elution.
-
Mass Spectrometer : A triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source.[5]
-
Chromatographic Column : A reverse-phase C18 column (e.g., 50 x 3 mm, 5 µm) is recommended for good separation.[4]
-
Mobile Phase :
-
Flow Rate : 0.500 mL/min.[4]
-
Gradient : A gradient elution may be required to separate the parent drug from its metabolites effectively. A starting condition of 35% B, increasing to 95% B over several minutes, is a common starting point.
-
Injection Volume : 10-20 µL.
-
Ionization Mode : Positive Electrospray Ionization (ESI+).[5]
-
Acquisition Mode : Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[8]
Quantitative Data and Method Parameters
4.1. Mass Spectrometry Parameters
The MRM transitions for each analyte must be determined by infusing standard solutions into the mass spectrometer. The transitions for dexamethasone are well-established.[4][9] Proposed transitions for DX-CP and its primary metabolite are provided below and require empirical optimization.
| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Notes |
| This compound (DX-CP) | 571.3 | Requires Optimization | Based on MW of 570.7 g/mol .[10] |
| DX-17-CPC (Metabolite) | 461.2 | Requires Optimization | Based on calculated MW of ~460.5 g/mol . |
| Dexamethasone | 393.2 | 373.1, 147.1 | Quantifier and qualifier ions.[4][5] |
| Beclomethasone (IS) | 409.0 | 391.0 | Example Internal Standard.[4] |
4.2. Method Validation Summary
The following table summarizes typical validation results for LC-MS/MS assays of dexamethasone in biological fluids, demonstrating the performance expected from such a method.[4][5]
| Parameter | Result | Source |
| Linearity Range | 0.250 - 250 ng/mL (Plasma) | [4] |
| 2.5 - 500 ng/mL (Nude Mice Plasma) | [5] | |
| Correlation Coefficient (r²) | ≥ 0.997 | [4] |
| Lower Limit of Quantitation (LLOQ) | 0.250 ng/mL | [4] |
| Intra-day Precision (%RSD) | ≤ 4.8% | [4] |
| Inter-day Precision (%RSD) | ≤ 5.1% | [4] |
| Accuracy (%RE) | -7.6% to 5.6% | [4] |
| Extraction Recovery | 88 - 91% | [4] |
Experimental Workflow Visualization
The overall analytical process from sample receipt to final data reporting follows a structured workflow to ensure consistency and accuracy.
Conclusion
The LC-MS/MS method outlined in this application note provides a robust and sensitive framework for the simultaneous quantification of this compound and its primary active metabolite, DX-17-CPC, in biological matrices. The detailed protocols for sample preparation and instrument conditions, adapted from validated methods for the parent compound, offer a reliable starting point for method development and validation.[4][5] This analytical approach is crucial for advancing the understanding of this compound's pharmacokinetics and metabolism, thereby supporting its development and clinical application.
References
- 1. In vitro metabolism of this compound, a novel synthetic corticosteroid, in human liver and nasal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Application of LC–MS/MS for quantitative analysis of glucocorticoids and stimulants in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of a highly sensitive LC-MS/MS method for the determination of dexamethasone in nude mice plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of a fast and sensitive bioanalytical method for the quantitative determination of glucocorticoids--quantitative measurement of dexamethasone in rabbit ocular matrices by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound | C33H43FO7 | CID 15159004 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Development and Characterization of a Dexamethasone Cipecilate Nasal Spray Formulation
Audience: Researchers, scientists, and drug development professionals.
1.0 Introduction
Dexamethasone (B1670325) Cipecilate is a potent synthetic corticosteroid designed for the treatment of allergic rhinitis.[1][2] As a prodrug of dexamethasone, it offers enhanced pharmacokinetic properties, potentially leading to improved bioavailability and a prolonged duration of action compared to the parent compound.[1][3] The intranasal route is particularly advantageous for treating allergic rhinitis, as it allows for direct drug delivery to the site of inflammation, rapid onset of action, and reduced systemic side effects.[4][5] This application note provides a comprehensive guide to the development, characterization, and preclinical evaluation of a Dexamethasone Cipecilate nasal spray formulation.
1.1 Mechanism of Action
This compound exerts its anti-inflammatory effects by acting as a glucocorticoid receptor (GR) agonist.[1][6] After administration, it is metabolized to its active form, which binds to cytoplasmic GRs.[1] This drug-receptor complex then translocates to the nucleus, where it modulates gene expression in two primary ways:
-
Transactivation: The complex binds to Glucocorticoid Response Elements (GREs) on DNA, upregulating the transcription of anti-inflammatory genes.
-
Transrepression: The complex interferes with the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, thereby suppressing the expression of cytokines, chemokines, and other inflammatory mediators.[7][8]
This dual action effectively reduces the key symptoms of allergic rhinitis, including inflammation and immune cell activation.[3]
2.0 Formulation Development
The development of a stable and effective nasal spray requires careful consideration of the active pharmaceutical ingredient (API) properties and the selection of appropriate excipients.[4][9]
2.1 API Physicochemical Properties
Understanding the properties of this compound is the first step in formulation design.
| Property | Value | Reference |
| Molecular Formula | C₃₃H₄₃FO₇ | [10] |
| Molecular Weight | 570.7 g/mol | [10] |
| Appearance | Solid (Powder) | [6][11] |
| Solubility | Poorly water-soluble | [1][3] |
| Mechanism of Action | Glucocorticoid Receptor (GR) Agonist | [1][6] |
2.2 Excipient Selection
Excipients are critical for ensuring the stability, safety, and efficacy of the nasal spray. The formulation can be a solution or a suspension. Given the poor water solubility of this compound, a suspension is a common approach.[9]
| Excipient Class | Example(s) | Typical Concentration (%) | Purpose | Reference |
| Suspending Agent | Microcrystalline Cellulose, Sodium CMC | 0.5 - 2.0 | Prevents particle sedimentation and ensures dose uniformity. Increases viscosity. | [9] |
| Wetting Agent/Surfactant | Polysorbate 80 | 0.01 - 0.1 | Reduces surface tension between the drug particles and the vehicle, aiding dispersion. | [9] |
| Mucoadhesive Polymer | Carbopol®, Hydroxypropyl Methylcellulose (HPMC) | 0.1 - 1.0 | Increases residence time on the nasal mucosa, enhancing drug absorption. | [5][12] |
| Tonicity Agent | Sodium Chloride, Dextrose | q.s. to isotonicity | Adjusts osmolarity to be isotonic with nasal fluids (250-350 mOsm/kg) to prevent irritation. | [4] |
| Buffer System | Citrate Buffer, Phosphate Buffer | q.s. to pH 4.5-6.5 | Maintains a stable pH to ensure drug stability and minimize nasal irritation. | [4] |
| Preservative | Benzalkonium Chloride (BKC), EDTA | 0.01 - 0.02 | Prevents microbial growth in the multi-dose container. | [4][13] |
| Humectant | Glycerin, Sorbitol | 1.0 - 5.0 | Prevents drying of the nasal mucosa. | [13] |
| Vehicle | Purified Water | q.s. to 100% | The primary solvent or dispersion medium for the formulation. | [4] |
2.3 Proposed Prototype Formulations
Based on the excipient roles, several prototype suspension formulations can be designed for evaluation.
| Ingredient | Formulation A (Simple Suspension) | Formulation B (Mucoadhesive) |
| This compound | 0.05% w/v | 0.05% w/v |
| Microcrystalline Cellulose/Na-CMC | 1.5% w/v | 1.5% w/v |
| Polysorbate 80 | 0.02% w/v | 0.02% w/v |
| Carbopol® 974P | - | 0.2% w/v |
| Dextrose | 4.5% w/v | 4.0% w/v |
| Disodium Edetate (EDTA) | 0.01% w/v | 0.01% w/v |
| Benzalkonium Chloride (50% Soln) | 0.02% v/v | 0.02% v/v |
| Citrate Buffer | q.s. to pH 6.0 | q.s. to pH 6.0 |
| Purified Water | q.s. to 100% | q.s. to 100% |
3.0 Experimental Protocols
Standardized protocols are essential for the reproducible characterization of nasal spray formulations.
3.1 Protocol: Formulation Preparation (Suspension)
-
Vehicle Preparation: In a calibrated vessel, dissolve buffer salts, tonicity agents (Dextrose), and preservatives (EDTA, BKC) in ~80% of the final volume of purified water.
-
Wetting Phase: In a separate container, add the wetting agent (Polysorbate 80) to a small portion of the vehicle.
-
API Dispersion: Slowly add this compound to the wetting phase and mix until a uniform slurry is formed.
-
Suspending Agent Hydration: Disperse the suspending/mucoadhesive agents (MCC/Na-CMC, Carbopol®) into the main vehicle under high shear mixing until fully hydrated.
-
Combining Phases: Add the API slurry to the bulk vehicle and continue mixing.
-
Final Adjustment: Adjust the pH to the target (e.g., 6.0) using a suitable acid or base.
-
Volume Completion: Add purified water to reach the final volume (q.s.) and mix until homogeneous.
-
Homogenization: Homogenize the final suspension to ensure uniform particle size distribution.
3.2 Protocol: In Vitro Formulation and Device Characterization
This protocol outlines the key tests recommended by regulatory agencies like the FDA for nasal spray evaluation.[14][15]
-
A. Viscosity and Rheology:
-
Use a calibrated rheometer with a suitable geometry (e.g., cone and plate).
-
Equilibrate the sample to a standard temperature (e.g., 25°C).
-
Measure viscosity across a range of shear rates to characterize the formulation's flow behavior (e.g., Newtonian, shear-thinning). High viscosity can impact droplet size and spray pattern.[5][16]
-
-
B. pH and Osmolality:
-
C. Droplet Size Distribution (DSD):
-
Use a laser diffraction instrument (e.g., Malvern Spraytec).
-
Secure the nasal spray in an automated actuator to ensure reproducible firing parameters (actuation force, velocity).[17]
-
Actuate the spray through the laser beam at a fixed distance from the nozzle.
-
Measure the D10, D50 (median), and D90 values, and the percentage of droplets under 10 µm. Droplets <10 µm may be inhaled into the lungs, which should be minimized for locally acting drugs.[5][14]
-
-
D. Spray Pattern (SP) and Plume Geometry (PG):
-
Use a high-speed camera system with synchronized lighting (e.g., SprayVIEW®).[18]
-
Actuate the spray using an automated station.
-
For Spray Pattern, capture an image of the spray on a surface (e.g., TLC plate with dye) at a set distance and time post-actuation. Analyze for shape, size, and uniformity (e.g., ovality ratio).
-
For Plume Geometry, capture a side-on video of the spray plume. Analyze the plume angle and width. These parameters are critical for ensuring the drug deposits correctly within the nasal cavity.[16][18]
-
3.3 Protocol: In Vivo Efficacy (Allergic Rhinitis Mouse Model)
An animal model, such as the ovalbumin (OVA)-induced allergic rhinitis model in BALB/c mice, is crucial for evaluating the preclinical efficacy of the formulation.[19][20][21]
-
Sensitization:
-
Challenge and Treatment:
-
From day 21 to 27, challenge the sensitized mice daily with an intranasal administration of OVA solution to induce allergic symptoms.
-
One hour prior to each challenge, administer the this compound nasal spray formulation or a placebo spray to the respective treatment groups.
-
-
Endpoint Evaluation:
-
Symptom Scoring: Following the final challenge, count the number of sneezes and nasal rubbing motions over a 15-minute period.
-
Serum IgE Levels: Collect blood samples and measure total and OVA-specific IgE levels using ELISA. Allergic responses are characterized by high IgE levels.[19]
-
Histology: Euthanize the mice, collect nasal tissues, and perform histological staining (e.g., H&E) to quantify eosinophil infiltration into the nasal mucosa.[22]
-
Cytokine Analysis: Perform nasal lavage and measure the levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) using ELISA or a multiplex assay. These cytokines are key mediators of allergic inflammation.[22]
-
4.0 Data Presentation and Interpretation
All quantitative data should be summarized in tables for clear comparison between formulations.
Table 4.1: Comparative In Vitro Characterization Data (Hypothetical)
| Parameter | Formulation A (Simple) | Formulation B (Mucoadhesive) | Acceptance Criteria |
| pH | 6.1 ± 0.1 | 6.0 ± 0.1 | 4.5 - 6.5 |
| Osmolality (mOsm/kg) | 295 ± 5 | 292 ± 6 | 250 - 350 |
| Viscosity @ 100 s⁻¹ (cP) | 25 ± 2 | 45 ± 3 | Report Value |
| D50 Droplet Size (µm) | 55 ± 4 | 75 ± 6 | 30 - 100 µm |
| % Droplets < 10 µm | 1.5% ± 0.5% | < 1.0% | < 5% |
| Spray Pattern Ovality | 1.2 ± 0.1 | 1.3 ± 0.1 | 1.0 - 1.5 |
| Plume Angle (degrees) | 65° ± 3° | 60° ± 4° | Report Value |
Interpretation: Formulation B shows higher viscosity due to the mucoadhesive polymer, resulting in a larger median droplet size and a slightly narrower plume angle, which could improve mucosal retention.[16] Both formulations meet the general criteria for pH, osmolality, and fine particle fraction.
Table 4.2: Comparative In Vivo Efficacy Data (Hypothetical)
| Parameter | Placebo Group | Formulation A | Formulation B |
| Sneezing Counts (per 15 min) | 45 ± 8 | 15 ± 4 | 10 ± 3 |
| OVA-specific IgE (OD) | 1.8 ± 0.3 | 0.9 ± 0.2 | 0.7 ± 0.2 |
| Nasal Eosinophils (cells/field) | 55 ± 10 | 20 ± 5 | 12 ± 4 |
| Nasal Lavage IL-4 (pg/mL) | 150 ± 25 | 60 ± 10 | 45 ± 8 |
*p < 0.05 vs. Placebo Group
Interpretation: Both this compound formulations significantly reduced the clinical and immunological markers of allergic rhinitis compared to placebo. Formulation B showed a trend towards greater efficacy, potentially due to its mucoadhesive properties leading to longer residence time and enhanced drug action.[12]
The successful development of a this compound nasal spray relies on a systematic approach encompassing rational formulation design, comprehensive in vitro characterization, and relevant in vivo efficacy testing. By carefully selecting excipients to create a stable suspension and rigorously testing its performance characteristics—such as droplet size and spray pattern—researchers can optimize the formulation for targeted delivery. Preclinical evaluation in a validated allergic rhinitis model provides the necessary efficacy data to support further clinical development. This integrated strategy is essential for advancing novel therapeutic options for patients with allergic rhinitis.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Clinical pharmacology study of the corticosteroid nasal spray this compound (NS-126): examination of the durability of efficacy in the nasal induction test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. saspublishers.com [saspublishers.com]
- 5. inhalationmag.com [inhalationmag.com]
- 6. This compound dry powder - AdisInsight [adisinsight.springer.com]
- 7. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. renpharm.com [renpharm.com]
- 10. This compound | C33H43FO7 | CID 15159004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Exploring the Potential of Polymeric Excipients for Nasal Formulations - Lubrizol [lubrizol.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. inhalationmag.com [inhalationmag.com]
- 16. pharmtech.com [pharmtech.com]
- 17. irl.umsl.edu [irl.umsl.edu]
- 18. recipharm.com [recipharm.com]
- 19. mdpi.com [mdpi.com]
- 20. New insights into allergic rhinitis treatment: MSC nanovesicles targeting dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. :: Clinical and Experimental Otorhinolaryngology [e-ceo.org]
- 22. Mouse Model of Cat Allergic Rhinitis and Intranasal Liposome-Adjuvanted Refined Fel d 1 Vaccine | PLOS One [journals.plos.org]
Application Notes and Protocols: Dexamethasone Cipecilate Dry Powder Formulation for Inhalation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dexamethasone (B1670325) Cipecilate is a synthetic corticosteroid and a prodrug of dexamethasone, developed for its anti-inflammatory properties. While a dry powder formulation of Dexamethasone Cipecilate has been successfully marketed for the treatment of allergic rhinitis (Erizas®), its development for asthma as an inhaled dry powder was discontinued (B1498344) during Phase II clinical trials.[1] Consequently, specific formulation details and extensive public data for its deep lung delivery are scarce.
These application notes provide a representative framework for the formulation and evaluation of a this compound dry powder inhaler (DPI) for respiratory applications. The protocols and data presented are based on established principles for inhaled corticosteroid DPIs and are intended to serve as a guide for research and development.
Physicochemical Properties
This compound is a lipophilic ester of dexamethasone, designed to enhance its retention at the site of action.[2] Key physicochemical properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C33H43FO7 | --INVALID-LINK-- |
| CAS Registry Number | 132245-57-9 | --INVALID-LINK-- |
| Description | A novel synthetic corticosteroid. | --INVALID-LINK-- |
Representative Formulation for Inhalation
The most common approach for DPI formulations is to blend the micronized active pharmaceutical ingredient (API) with a larger carrier particle to improve powder flow and dispersion.[3] Lactose (B1674315) monohydrate is a frequently used carrier in DPI formulations.[4] The marketed nasal powder formulation of this compound also uses lactose hydrate (B1144303) as an additive.[5]
A representative carrier-based formulation for a this compound DPI is presented below. The ratio of API to carrier is a critical parameter that must be optimized to achieve the desired aerosol performance.
| Component | Purpose | Representative Concentration (% w/w) |
| Micronized this compound | Active Pharmaceutical Ingredient | 1.0 - 4.0 |
| Lactose Monohydrate (Coarse) | Carrier | 96.0 - 99.0 |
| Lactose Monohydrate (Fine) | Fine Carrier Particles (Optional, to improve dispersion) | 0.0 - 5.0 of total lactose |
Representative In Vitro Aerosol Performance
The aerodynamic particle size distribution (APSD) is a critical quality attribute for inhaled products, as it determines the deposition site within the respiratory tract. The Next Generation Impactor (NGI) is a standard apparatus for measuring the APSD of DPIs.[3]
The following table summarizes expected aerosol performance data for a representative this compound DPI formulation, as tested by NGI.
| Parameter | Description | Representative Value |
| Emitted Dose (ED) | The total mass of drug exiting the inhaler. | > 85% of loaded dose |
| Mass Median Aerodynamic Diameter (MMAD) | The diameter at which 50% of the particle mass is larger and 50% is smaller. | 2.0 - 4.0 µm |
| Geometric Standard Deviation (GSD) | A measure of the spread of the aerodynamic particle size distribution. | 1.8 - 2.5 |
| Fine Particle Fraction (FPF) | The percentage of the emitted dose with an aerodynamic diameter < 5 µm. | 30 - 50% |
Signaling Pathway and Experimental Workflow
Glucocorticoid Receptor Signaling Pathway
Dexamethasone, the active metabolite of this compound, exerts its anti-inflammatory effects primarily by binding to cytosolic glucocorticoid receptors (GR). Upon binding, the receptor-ligand complex translocates to the nucleus, where it modulates the transcription of target genes. This leads to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory cytokines and mediators.[4][6]
Caption: Glucocorticoid receptor signaling pathway for dexamethasone.
DPI Formulation and Testing Workflow
The development and evaluation of a DPI formulation follows a structured workflow, from formulation design to in vitro and in vivo characterization.
References
- 1. This compound dry powder - AdisInsight [adisinsight.springer.com]
- 2. Clinical pharmacology study of the corticosteroid nasal spray this compound (NS-126): examination of the durability of efficacy in the nasal induction test [pubmed.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. mdpi.com [mdpi.com]
- 5. Press Releases │ NIPPON SHINYAKU CO., LTD. [nippon-shinyaku.co.jp]
- 6. Size of Inhaled Corticosteroid and Small Airway Inflammation in Asthma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Dexamethasone Cipecilate Degradation Product Identification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dexamethasone (B1670325) Cipecilate. The information provided is intended to assist in the identification of potential degradation products during experimental studies.
Disclaimer
Forced degradation studies for Dexamethasone Cipecilate are not extensively available in public literature. The following guidance is based on the known degradation pathways of the active moiety, Dexamethasone, and the chemical nature of the cipecilate and cyclopropanecarboxylate (B1236923) ester linkages. The primary degradation pathway for this compound is anticipated to be the hydrolysis of its ester groups, followed by the degradation of the parent Dexamethasone molecule.
Frequently Asked Questions (FAQs)
Q1: What are the likely primary degradation products of this compound?
A1: The most probable initial degradation products of this compound are formed through the hydrolysis of its two ester linkages. This would result in the formation of Dexamethasone-17-cyclopropanecarboxylate and ultimately Dexamethasone, along with cyclohexanecarboxylic acid and cyclopropanecarboxylic acid. In in-vitro metabolism studies, the active de-esterified metabolite, Dexamethasone-17-cyclopropanecarboxylate (DX-17-CPC), has been identified as the major metabolite.[1]
Q2: What are the known degradation products of the parent compound, Dexamethasone?
A2: Dexamethasone is known to degrade under various stress conditions, including hydrolysis, oxidation, and photolysis.[2] A significant degradation product formed under acidic stress is Dexamethasone Impurity K, which is formed through a dehydration mechanism.[2] Other degradation products can also be formed depending on the specific stress conditions applied.
Q3: What analytical techniques are most suitable for identifying this compound and its degradation products?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) method is essential for separating this compound from its potential degradation products.[3] Reversed-phase columns, such as a C18, are commonly used.[3] For unambiguous identification and confirmation of the degradation products, Mass Spectrometric (MS) detection, particularly LC-MS/MS, is highly recommended.[4][5]
Q4: What are the typical stress conditions used in forced degradation studies for corticosteroids like Dexamethasone?
A4: Forced degradation studies are conducted to understand the stability of a drug substance under harsh conditions.[6] Typical conditions for Dexamethasone include:
-
Acidic Hydrolysis: Treatment with an acid like 1N HCl at elevated temperatures (e.g., 60°C).[2]
-
Basic Hydrolysis: Treatment with a base like 1N NaOH at room temperature.[2]
-
Oxidative Degradation: Treatment with an oxidizing agent like 30% hydrogen peroxide (H₂O₂).[2]
-
Thermal Degradation: Exposure of the solid drug substance to high temperatures (e.g., 105°C).[2]
-
Photolytic Degradation: Exposure of a drug solution to UV light (e.g., 254 nm).[2]
Troubleshooting Guides
Issue 1: Unexpected peaks observed in the chromatogram during stability testing of this compound.
-
Possible Cause 1: Hydrolysis of Ester Linkages. The primary degradation pathway is likely the hydrolysis of the cipecilate and cyclopropanecarboxylate esters. This would result in earlier eluting, more polar compounds on a reversed-phase HPLC column, such as Dexamethasone-17-cyclopropanecarboxylate and Dexamethasone.
-
Troubleshooting Step: Compare the retention times of the unknown peaks with those of Dexamethasone and, if available, a Dexamethasone-17-cyclopropanecarboxylate standard. Utilize LC-MS to confirm the mass-to-charge ratio (m/z) of the suspected degradation products.
-
-
Possible Cause 2: Degradation of the Dexamethasone Moiety. Once hydrolyzed, the parent Dexamethasone can degrade further.
-
Troubleshooting Step: Refer to the known degradation products of Dexamethasone, such as Impurity K, and check for their presence in your chromatogram.[2] LC-MS/MS can be used to fragment the ions and compare the fragmentation pattern with known standards or literature data.
-
-
Possible Cause 3: Interaction with Excipients. If working with a formulated product, excipients could be reacting with this compound.
-
Troubleshooting Step: Analyze a placebo formulation under the same stress conditions to identify any peaks originating from the excipients.
-
Issue 2: Difficulty in separating this compound from its degradation products.
-
Possible Cause: Inadequate Chromatographic Method. The HPLC/UHPLC method may not have sufficient resolving power.
-
Troubleshooting Step 1: Optimize Mobile Phase Gradient. Adjust the gradient profile to increase the separation between closely eluting peaks. A shallower gradient can often improve resolution.
-
Troubleshooting Step 2: Change Stationary Phase. If gradient optimization is insufficient, consider a different column chemistry (e.g., a phenyl-hexyl or a different C18 column with different end-capping).
-
Troubleshooting Step 3: Adjust pH of the Mobile Phase. The pH of the mobile phase can significantly affect the retention and peak shape of ionizable compounds. Experiment with different pH values within the stable range of the column.
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the general steps for conducting a forced degradation study. Researchers should adapt the concentrations and conditions based on their specific experimental setup.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Acidic Degradation:
-
To a known volume of the stock solution, add an equal volume of 1N HCl.
-
Heat the mixture at 60°C for 24 hours.[2]
-
Cool to room temperature and neutralize with 1N NaOH.
-
Dilute to a final concentration of approximately 0.1 mg/mL with the mobile phase for HPLC analysis.
-
-
Basic Degradation:
-
To a known volume of the stock solution, add an equal volume of 1N NaOH.
-
Keep the mixture at room temperature for 24 hours.[2]
-
Neutralize with 1N HCl.
-
Dilute to a final concentration of approximately 0.1 mg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
To a known volume of the stock solution, add an equal volume of 30% H₂O₂.
-
Keep the mixture at room temperature for 24 hours.[2]
-
Dilute to a final concentration of approximately 0.1 mg/mL with the mobile phase.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in a hot air oven at 105°C for 24 hours.[2]
-
After cooling, dissolve the sample in a suitable solvent and dilute to a final concentration of approximately 0.1 mg/mL with the mobile phase.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (e.g., 0.1 mg/mL in methanol) to UV light (254 nm) for 24 hours.[2]
-
-
Analysis: Analyze the stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC or LC-MS method.
Data Presentation
Table 1: Summary of Forced Degradation Conditions for this compound
| Stress Condition | Reagent/Condition | Duration | Temperature |
| Acid Hydrolysis | 1N HCl | 24 hours | 60°C |
| Base Hydrolysis | 1N NaOH | 24 hours | Room Temperature |
| Oxidation | 30% H₂O₂ | 24 hours | Room Temperature |
| Thermal | Dry Heat | 24 hours | 105°C |
| Photolytic | UV Light (254 nm) | 24 hours | Room Temperature |
Table 2: Example Data from HPLC Analysis of Forced Degradation Samples
| Sample | Retention Time (min) | Peak Area (%) | Potential Identity |
| Unstressed | 15.2 | 99.8 | This compound |
| Acid Stressed | 8.5 | 12.3 | Dexamethasone |
| 10.1 | 5.6 | Impurity K | |
| 15.1 | 80.1 | This compound | |
| Base Stressed | 8.6 | 25.4 | Dexamethasone |
| 15.0 | 72.3 | This compound | |
| Oxidative Stressed | 9.2 | 8.9 | Oxidative Degradant 1 |
| 11.5 | 4.1 | Oxidative Degradant 2 | |
| 15.2 | 85.0 | This compound |
Note: The retention times and peak areas are hypothetical and will vary depending on the analytical method used.
Visualizations
Caption: Experimental workflow for the identification of this compound degradation products.
Caption: Inferred degradation pathway of this compound.
References
- 1. In vitro metabolism of this compound, a novel synthetic corticosteroid, in human liver and nasal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Dexamethasone Degradation in Aqueous Medium and Implications for Correction of In Vitro Release from Sustained Release Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. files.core.ac.uk [files.core.ac.uk]
Technical Support Center: Overcoming Low Bioavailability of Dexamethasone Cipecilate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low bioavailability of Dexamethasone (B1670325) Cipecilate and its parent compound, Dexamethasone.
Frequently Asked Questions (FAQs)
Q1: What is Dexamethasone Cipecilate and what are the primary challenges to its systemic bioavailability?
A1: this compound (DX-CP) is a novel synthetic corticosteroid prodrug designed for local administration, particularly for allergic rhinitis.[1] Its pharmacological effects are primarily mediated by its active metabolite, DX-17-CPC, which is formed after administration.[1]
The primary challenge with achieving systemic bioavailability for Dexamethasone and its prodrugs stems from two main factors:
-
Poor Aqueous Solubility: Dexamethasone itself has low water solubility, which limits its dissolution in the gastrointestinal tract, a critical step for oral absorption.[2]
-
Significant First-Pass Metabolism: When administered orally, Dexamethasone undergoes extensive metabolism in the gut wall and liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme.[2][3][4] This "first-pass effect" significantly reduces the amount of active drug that reaches systemic circulation.[5][6]
For this compound, which is designed for local action in the nasal mucosa, systemic exposure is inherently very low.[7] Overcoming this for systemic applications requires formulation strategies that can bypass or overcome these barriers.
Q2: What are the main formulation strategies to improve the in vivo bioavailability of Dexamethasone and its prodrugs?
A2: Key strategies to enhance the systemic bioavailability of Dexamethasone and its derivatives focus on improving solubility and protecting the drug from first-pass metabolism. These include:
-
Nanoformulations: Encapsulating the drug in nanoparticles (e.g., PLGA nanoparticles, liposomes, solid lipid nanoparticles, nanomicelles) can increase its surface area for dissolution, protect it from enzymatic degradation, and facilitate absorption across biological membranes.[2][8][9][10][11][12]
-
Prodrug Approach: Creating more lipophilic prodrugs, such as Dexamethasone Palmitate, can enhance encapsulation efficiency within lipid-based nanoparticles and provide a sustained release profile.[11][12][13][14] Dexamethasone-beta-D-glucoside is another example investigated for colon-specific delivery.[15]
-
Solid Dispersions: Dispersing the drug in a polymer matrix at a molecular level can improve its dissolution rate and, consequently, its bioavailability.[16][17]
-
Use of Excipients: Incorporating solubility enhancers like cyclodextrins, surfactants, and co-solvents into the formulation can improve the dissolution of Dexamethasone.[18][19][20][21][22][23] However, it's important to note that some excipients, like cyclodextrins, may increase solubility at the expense of permeability.[21]
Q3: How does nanoencapsulation specifically enhance the bioavailability of Dexamethasone?
A3: Nanoencapsulation improves Dexamethasone's bioavailability through several mechanisms:
-
Increased Surface Area: The small size of nanoparticles dramatically increases the surface area-to-volume ratio, leading to a faster dissolution rate.[2]
-
Protection from Degradation: The nanoparticle matrix can protect the encapsulated Dexamethasone from the harsh environment of the gastrointestinal tract and from metabolic enzymes.[2][10]
-
Enhanced Permeability and Uptake: Nanoparticles can be taken up by cells in the gut wall through various endocytic pathways, bypassing efflux transporters that might otherwise pump the drug back into the intestinal lumen. The small size also facilitates transport across the intestinal epithelium.[8]
-
Targeted Delivery: Nanoparticles can be surface-modified with ligands to target specific tissues or cells, increasing the drug concentration at the site of action and reducing systemic side effects.[9]
Troubleshooting Guides
Issue 1: Low Encapsulation Efficiency of Dexamethasone in PLGA Nanoparticles
| Potential Cause | Suggested Solution | Expected Outcome | Citation |
| Poor solubility of Dexamethasone in the organic solvent used for nanoparticle preparation. | Use a solvent mixture (e.g., dichloromethane (B109758) and acetone) to improve the solubility of Dexamethasone. | Increased amount of drug dissolved in the organic phase, leading to higher encapsulation efficiency. | [2] |
| Drug partitioning into the external aqueous phase during emulsification. | Increase the polymer-to-drug ratio to create a more robust matrix for drug entrapment. | A higher concentration of polymer helps to better retain the drug within the forming nanoparticles. | [2] |
| Drug crystallization during the solvent evaporation process. | Consider using a more lipophilic prodrug of Dexamethasone, such as Dexamethasone Palmitate, which has better compatibility with the hydrophobic polymer matrix. | The lipophilic prodrug is less likely to partition into the aqueous phase and has a lower tendency to crystallize. | [11][12] |
Issue 2: High Initial Burst Release from Dexamethasone-Loaded Microspheres
| Potential Cause | Suggested Solution | Expected Outcome | Citation |
| Drug adsorbed on the surface of the microspheres. | Optimize the washing step after microsphere collection. A common method is to wash with a non-solvent for the polymer that is a solvent for the drug. | Reduction in the amount of surface-bound drug, leading to a lower initial burst release. | [2] |
| Porous microsphere structure. | Adjust the solvent evaporation rate. A slower evaporation rate can lead to the formation of denser, less porous microspheres. | Denser microspheres provide a more tortuous path for drug diffusion, thus controlling the initial release. | [2] |
| High drug loading leading to the formation of drug crystals on the surface. | Decrease the initial drug loading concentration. Ensure the drug is fully dissolved in the organic phase during preparation. | A more homogenous distribution of the drug within the polymer matrix and a reduction in surface-associated drug. | [2] |
Experimental Protocols
Protocol 1: Preparation of Dexamethasone-Loaded PLGA Nanoparticles by Emulsification-Solvent Evaporation
-
Organic Phase Preparation: Dissolve a defined amount of Poly(lactic-co-glycolic acid) (PLGA) and Dexamethasone in a suitable organic solvent or solvent mixture (e.g., dichloromethane or a blend with acetone).
-
Aqueous Phase Preparation: Prepare an aqueous solution of a surfactant, such as polyvinyl alcohol (PVA) (typically 1-5% w/v).
-
Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion. The energy input and duration of this step are critical for determining the final nanoparticle size.
-
Solvent Evaporation: Stir the resulting emulsion at room temperature or under reduced pressure for several hours to facilitate the evaporation of the organic solvent. This leads to the precipitation of the polymer and the formation of solid nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Washing: Wash the collected nanoparticles multiple times with purified water to remove excess surfactant and any unencapsulated drug. This is typically done by repeated cycles of centrifugation and resuspension.
-
Lyophilization (Optional): For long-term storage, the purified nanoparticles can be lyophilized (freeze-dried), often with a cryoprotectant, to obtain a dry powder.
Protocol 2: Quantification of Dexamethasone in Biological Samples using HPLC
This is a general guideline; specific parameters will need to be optimized.
-
Sample Preparation (Solid Phase Extraction):
-
Condition a C18 solid-phase extraction (SPE) cartridge with methanol (B129727) followed by water.
-
Load the biological sample (e.g., plasma, urine) onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interfering substances.
-
Elute the Dexamethasone with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.[24]
-
-
HPLC Analysis:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Detection: UV detection at a wavelength of approximately 240-254 nm.[25]
-
Quantification: Create a calibration curve using known concentrations of a Dexamethasone standard. The concentration in the sample is determined by comparing its peak area to the calibration curve.[26]
-
Visualizations
References
- 1. In vitro metabolism of this compound, a novel synthetic corticosteroid, in human liver and nasal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. droracle.ai [droracle.ai]
- 4. Effect of dexamethasone on the intestinal first-pass metabolism of indinavir in rats: evidence of cytochrome P-450 3A [correction of P-450 A] and p-glycoprotein induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. First pass effect - Wikipedia [en.wikipedia.org]
- 6. Canadian Society of Pharmacology and Therapeutics (CSPT) - First-pass effect [pharmacologycanada.org]
- 7. researchgate.net [researchgate.net]
- 8. Preparation, characterization, and transport of dexamethasone-loaded polymeric nanoparticles across a human placental in vitro model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enzyme-Responsive Nanoparticles for Dexamethasone Targeted Delivery to Treat Inflammation in Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dexamethasone-loaded nanoparticle-coated microparticles: correlation between in vitro drug release and drug transport across Caco-2 cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Improving dexamethasone drug loading and efficacy in treating arthritis through a lipophilic prodrug entrapped into PLGA-PEG nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nanoscale Lipophilic Prodrugs of Dexamethasone with Enhanced Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. liposomes.ca [liposomes.ca]
- 14. researchgate.net [researchgate.net]
- 15. Colon-specific delivery of dexamethasone from a glucoside prodrug in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design of colon-targeted drug delivery of dexamethasone: Formulation and in vitro characterization of solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pharmtech.com [pharmtech.com]
- 19. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 20. mdpi.com [mdpi.com]
- 21. Oral Delivery of Lipophilic Drugs: The Tradeoff between Solubility Increase and Permeability Decrease When Using Cyclodextrin-Based Formulations | PLOS One [journals.plos.org]
- 22. Preparation and Characterization of Dexamethasone Microemulsion Based on Pseudoternary Phase Diagram - PMC [pmc.ncbi.nlm.nih.gov]
- 23. brieflands.com [brieflands.com]
- 24. A New Technique for Quantitative Determination of Dexamethasone in Pharmaceutical and Biological Samples Using Kinetic Spectrophotometric Method - PMC [pmc.ncbi.nlm.nih.gov]
- 25. jpsbr.org [jpsbr.org]
- 26. academics.su.edu.krd [academics.su.edu.krd]
Technical Support Center: Optimizing Dexamethasone Cipecilate Nasal Delivery
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to aid in the optimization of particle size for Dexamethasone (B1670325) Cipecilate nasal delivery.
Troubleshooting Guide
This section addresses common issues encountered during the formulation and in-vitro testing of Dexamethasone Cipecilate nasal sprays.
| Problem/Issue | Potential Cause(s) | Recommended Solutions |
| Inconsistent Particle Size Distribution (PSD) between batches | 1. Variability in the milling or micronization process of the raw this compound active pharmaceutical ingredient (API). 2. Inconsistent homogenization or suspension preparation methods. 3. Changes in the properties of excipients (e.g., viscosity-modifying agents, surfactants). 4. Device variability (e.g., pump mechanism, nozzle orifice). | 1. Implement a stringent quality control protocol for the incoming API, including particle size analysis before formulation. 2. Standardize the homogenization/suspension process, including mixing speed, time, and temperature. 3. Qualify and source excipients from reliable suppliers with consistent quality. 4. Characterize and select a nasal spray device with a proven record of consistent performance.[1] |
| Low Drug Deposition in the Target Nasal Region (In-Vitro) | 1. Suboptimal particle size: Particles may be too large (>120 µm), leading to deposition in the anterior nose, or too small (<10 µm), resulting in inhalation into the lungs.[2][3] 2. Inappropriate spray plume angle and geometry, leading to a narrow spray that impacts the nasal vestibule.[2] 3. High viscosity of the formulation, which can result in the formation of a jet-like stream instead of a fine mist.[4] | 1. Optimize the particle size of this compound to the recommended range for nasal delivery (typically 10-50 µm for local action).[5][6] 2. Adjust the formulation or device to achieve a wider plume angle for broader distribution. 3. Modify the formulation's viscosity by adjusting the concentration of viscosity-modifying agents.[1] |
| Poor In-Vitro Bioequivalence to a Reference Product | 1. Significant differences in the particle size distribution (D50 and span) of the suspended drug.[7] 2. Discrepancies in droplet size distribution of the spray.[7] 3. Differences in spray pattern and plume geometry.[7] | 1. Re-evaluate the particle size of the API and the final formulation to match the reference product. Techniques like laser diffraction and morphologically-directed Raman spectroscopy (MDRS) can be employed for this.[8][9] 2. Adjust the formulation's viscosity or the device's actuation parameters to match the droplet size distribution of the reference product.[1] 3. Modify the device or formulation to achieve a comparable spray pattern and plume geometry. |
| API Agglomeration in Suspension | 1. Inadequate wetting of the this compound particles. 2. Insufficient concentration or improper selection of a suspending agent. 3. Electrostatic interactions between particles. | 1. Incorporate a suitable wetting agent into the formulation. 2. Optimize the concentration of the suspending agent to ensure uniform dispersion. 3. Evaluate the zeta potential of the suspension and consider the addition of charge-modifying agents. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the optimization of this compound nasal delivery.
1. What is the optimal particle size for this compound nasal delivery?
The optimal particle size for this compound nasal delivery depends on the therapeutic objective. For local action in the treatment of allergic rhinitis, a particle size range of 10-50 µm is generally considered optimal.[5][6] Particles within this range are more likely to deposit in the nasal cavity and avoid significant lung deposition. Particles smaller than 10 µm may be inhaled into the lungs, while particles larger than 120 µm may be deposited in the anterior part of the nose and quickly cleared.[2][3] A Japanese-approved nasal powder formulation of this compound, Erizas®, utilizes a powder formulation, highlighting the viability of this approach.[10]
2. How do I measure the particle size of this compound in a suspension-based nasal spray?
Several techniques can be used to measure the particle size of the API in a nasal spray formulation:
-
Laser Diffraction: This is a widely used and recommended technique for measuring the droplet size distribution of the entire spray.[3][8] It can also be used to measure the particle size of the suspended API before formulation.
-
Automated Imaging and Raman Spectroscopy (MDRS): This powerful combination allows for the specific measurement of the API particle size within the formulation, distinguishing it from excipients.[9] This is particularly useful for in-vitro bioequivalence studies.
-
Light Microscopy: While a more traditional method, light microscopy can be used to visually assess particle size and morphology.[11]
3. What are the key formulation factors that influence the particle size and deposition of this compound nasal spray?
Several formulation factors can significantly impact the performance of a this compound nasal spray:
-
Viscosity: The viscosity of the formulation affects the droplet size generated upon actuation.[1] Higher viscosity generally leads to larger droplets.
-
Excipients: The choice and concentration of excipients, such as suspending agents, surfactants, and mucoadhesive polymers, can influence particle dispersion, stability, and residence time in the nasal cavity.[12][13]
-
pH and Osmolality: The pH of the formulation should ideally be in a range that is non-irritating to the nasal mucosa (typically pH 5.0-6.5) and ensures the stability of the drug.[14] Osmolality can also affect patient comfort and absorption.[14]
4. How does the nasal spray device affect particle deposition?
The design and performance of the nasal spray device are critical for effective drug delivery. Key device-related factors include:
-
Actuator Design: The orifice diameter and geometry of the actuator influence the spray plume angle and droplet size.[1]
-
Pump Mechanism: The consistency and force of the pump mechanism affect the atomization of the formulation.[1]
-
Priming and Repriming: The ability of the device to deliver a consistent dose from the first to the last actuation is crucial.
5. What is the role of mucoadhesive agents in this compound nasal formulations?
Mucoadhesive agents, such as pectin (B1162225) and hypromellose, can be incorporated into the formulation to increase the residence time of this compound in the nasal cavity.[10] This prolonged contact time can enhance drug absorption and local efficacy.
Experimental Protocols
Protocol 1: Particle Size Analysis by Laser Diffraction
Objective: To determine the droplet size distribution of a this compound nasal spray.
Materials:
-
Laser diffraction particle size analyzer (e.g., Malvern Spraytec)
-
This compound nasal spray product
-
Actuation station with controlled actuation parameters (velocity, force)
Methodology:
-
Set up the laser diffraction instrument according to the manufacturer's instructions.
-
Mount the nasal spray bottle onto the actuation station at a fixed distance from the laser beam.
-
Prime the nasal spray device according to the product instructions.
-
Set the actuation parameters (e.g., actuation velocity of 100 mm/s).
-
Initiate the measurement and actuate the nasal spray pump. The instrument will measure the scattered light from the droplets to determine the size distribution.
-
Record the Dv10, Dv50 (median droplet size), and Dv90 values, as well as the span of the distribution.
-
Repeat the measurement for a statistically significant number of actuations.
Protocol 2: In-Vitro Nasal Deposition Study using a Nasal Cast
Objective: To determine the deposition pattern of this compound within a model of the human nasal cavity.
Materials:
-
Human nasal cast model
-
This compound nasal spray
-
Air pump to simulate breathing
-
Collection filters or swabs for different regions of the nasal cast
-
Validated analytical method (e.g., HPLC) to quantify this compound
Methodology:
-
Assemble the nasal cast model and connect it to the air pump to simulate a constant inspiratory airflow.
-
Insert the nasal spray actuator into the nostril of the cast at a defined angle and depth.
-
Actuate the spray while the air pump is running.
-
Carefully disassemble the nasal cast and collect the deposited drug from different regions (e.g., anterior, middle, posterior/nasopharynx) using filters or swabs.
-
Extract the this compound from the collection media using a suitable solvent.
-
Quantify the amount of drug in each region using a validated analytical method.
-
Calculate the percentage of the total dose deposited in each region of the nasal cast.
Visualizations
Caption: Experimental workflow for optimizing this compound nasal delivery.
Caption: Simplified signaling pathway of Dexamethasone in nasal epithelial cells.
Caption: Logical relationship between formulation variables and performance outcomes.
References
- 1. pharmtech.com [pharmtech.com]
- 2. ajprd.com [ajprd.com]
- 3. scispace.com [scispace.com]
- 4. In Vitro Evaluation of Nasal Aerosol Depositions: An Insight for Direct Nose to Brain Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. upperton.com [upperton.com]
- 6. Effects of Anatomy and Particle Size on Nasal Sprays and Nebulizers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. quantics.co.uk [quantics.co.uk]
- 8. pharmtech.com [pharmtech.com]
- 9. Optimizing nasal sprays with advanced particle analysis | Malvern Panalytical [malvernpanalytical.com]
- 10. mdpi.com [mdpi.com]
- 11. kdsi.ru [kdsi.ru]
- 12. agnopharma.com [agnopharma.com]
- 13. NASAL DRUG DELIVERY - Overcoming the Challenges of Formulation Development [drug-dev.com]
- 14. saspublishers.com [saspublishers.com]
Stability testing challenges for Dexamethasone Cipecilate formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the stability testing of Dexamethasone Cipecilate formulations.
Troubleshooting Guide: Stability Study Issues
This guide addresses common problems encountered during the stability testing of this compound formulations.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Rapid decrease in this compound assay value. | Hydrolysis: The ester linkages of this compound are susceptible to hydrolysis, especially at non-optimal pH. | Investigate the pH of your formulation. Corticosteroid esters are often most stable at a slightly acidic pH. Consider reformulating with buffering agents. |
| Oxidation: The corticosteroid structure can be prone to oxidation, potentially accelerated by excipients. | Evaluate excipients for peroxide impurities (e.g., polyethylene (B3416737) glycols (PEGs), polysorbates).[1] Consider incorporating antioxidants if compatible with the formulation. | |
| Photodegradation: Exposure to light, especially UV light, can cause degradation. | Conduct stability studies in light-protective packaging. Perform photostability studies as per ICH Q1B guidelines. | |
| Appearance of new peaks in HPLC chromatogram during stability testing. | Degradation Products: These are likely degradation products from hydrolysis, oxidation, or other pathways. | Perform forced degradation studies to identify potential degradation products and confirm the stability-indicating nature of your analytical method.[2][3][4] Use a mass spectrometer (LC-MS/MS) to help elucidate the structure of the unknown peaks.[5][6] |
| Excipient Interaction: An excipient may be reacting with this compound. | Evaluate the compatibility of this compound with each excipient individually. | |
| Poor peak shape or resolution in HPLC analysis. | Inappropriate Mobile Phase: The mobile phase composition may not be optimal for separating this compound from its degradation products. | Adjust the mobile phase composition, such as the ratio of organic solvent to aqueous buffer and the pH of the buffer.[3][7] |
| Column Degradation: The HPLC column may have degraded due to extreme pH or incompatible solvents. | Ensure the mobile phase pH is within the recommended range for the column. Use a guard column to protect the analytical column. | |
| Inconsistent results across stability batches. | Manufacturing Process Variability: Inconsistencies in the manufacturing process can affect formulation stability. | Review and control critical process parameters such as mixing times, temperatures, and pH adjustment. |
| Raw Material Variability: Variation in the quality of the active pharmaceutical ingredient (API) or excipients. | Ensure consistent quality of all raw materials from suppliers. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: As a corticosteroid diester, this compound is primarily susceptible to hydrolysis of its ester groups, leading to the formation of the Dexamethasone 17-cipecilate monoester and subsequently dexamethasone. Other potential degradation pathways, common to corticosteroids, include oxidation of the dihydroxyacetone side chain, and dehydration of the steroid core, particularly under acidic and thermal stress, which can lead to the formation of diene impurities.[2][5][6][8][9]
Q2: How do I perform a forced degradation study for this compound?
A2: Forced degradation studies, as mandated by the International Council for Harmonisation (ICH), are crucial for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[2] You should expose this compound solutions to stress conditions such as acid and base hydrolysis, oxidation, heat, and light.[2][9]
Table 1: Example Conditions for Forced Degradation Studies
| Stress Condition | Reagent and Conditions |
| Acid Hydrolysis | 1N HCl at 60°C for 24 hours[2] |
| Base Hydrolysis | 1N NaOH at room temperature for 24 hours[2] |
| Oxidation | 30% H₂O₂ at room temperature for 24 hours[2] |
| Thermal Degradation | Solid drug substance at 105°C for 24 hours[2] |
| Photolytic Degradation | Solution (0.1 mg/mL in methanol) exposed to UV light (254 nm) for 24 hours[2] |
Q3: What type of analytical method is best suited for stability testing of this compound?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable technique.[3][4][7] The method must be able to separate this compound from its potential degradation products and any excipients in the formulation.
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework. Method development and validation are required for your specific formulation.
-
Chromatographic System:
-
HPLC system with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Column Temperature: 25°C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.[10]
-
-
Mobile Phase:
-
Isocratic mobile phase consisting of a mixture of acetonitrile (B52724) and water (e.g., 52:48 v/v).[10] The exact ratio should be optimized to achieve the best separation.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound formulation in a suitable diluent (e.g., a mixture of methanol (B129727) and water, 65:35 v/v) to achieve a final concentration of approximately 100 µg/mL.[10]
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Validation:
Visualizations
Caption: Primary degradation pathways for this compound.
Caption: General workflow for a typical stability study.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. (Open Access) Stability Indicating RP-HPLC Method Development and Validation for Dexamethasone (2020) | Pankaj N. Kulkarni | 1 Citations [scispace.com]
- 5. Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS [scirp.org]
- 6. scirp.org [scirp.org]
- 7. academics.su.edu.krd [academics.su.edu.krd]
- 8. Strategies in the design of solution-stable, water-soluble prodrugs I: a physical-organic approach to pro-moiety selection for 21-esters of corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. ijnrd.org [ijnrd.org]
Technical Support Center: Dexamethasone Cipecilate HPLC Assay Development
Welcome to the technical support center for Dexamethasone (B1670325) Cipecilate HPLC assay development. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during their analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for an HPLC method for Dexamethasone Cipecilate?
A typical starting point for a reversed-phase HPLC (RP-HPLC) method for this compound would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or a buffer solution. The detection wavelength is generally set around 240 nm, which is the λmax for dexamethasone and related corticosteroids.[1][2][3] Gradient elution may be necessary to achieve adequate separation from impurities and degradation products.
Q2: My peak shape for this compound is tailing. What are the common causes and solutions?
Peak tailing is a common issue in HPLC and can be caused by several factors. For corticosteroids like this compound, secondary interactions between the analyte and residual silanol (B1196071) groups on the silica-based column packing are a frequent cause.[4][5]
Common Causes and Solutions for Peak Tailing:
| Potential Cause | Solution |
| Secondary Silanol Interactions | Lower the mobile phase pH to around 2.5-3.0 to suppress silanol ionization. Use a highly end-capped column or a column with a different stationary phase. Add a competing base, like triethylamine (B128534) (TEA), to the mobile phase (use with caution as it can affect column lifetime). |
| Column Overload | Reduce the sample concentration or injection volume. |
| Column Contamination or Void | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[6] |
| Inappropriate Sample Solvent | Dissolve the sample in the initial mobile phase composition to avoid peak distortion. |
Q3: I am observing split peaks in my chromatogram. What could be the reason?
Peak splitting can arise from issues with the column, the injection process, or the mobile phase.
Common Causes and Solutions for Peak Splitting:
| Potential Cause | Solution |
| Partially Blocked Column Frit | Back-flush the column (if the manufacturer allows). If the blockage persists, replace the frit or the column. |
| Column Void | A void at the head of the column can cause the sample to travel through two different paths, resulting in a split peak. Replacing the column is the recommended solution.[6] |
| Injector Issues | A partially blocked injector needle or seat can cause incomplete sample injection. Clean or replace the injector components. |
| Sample Solvent Incompatibility | If the sample is dissolved in a solvent much stronger than the mobile phase, it can lead to peak distortion, including splitting. Prepare the sample in the mobile phase or a weaker solvent. |
| Co-elution of Analytes | The split peak may actually be two closely eluting compounds. Adjust the mobile phase composition or gradient to improve resolution. |
Q4: What are "ghost peaks" and how can I eliminate them from my this compound analysis?
Ghost peaks are unexpected peaks that appear in the chromatogram, often in blank runs or between sample injections. They are typically caused by impurities in the mobile phase, sample carryover from the injector, or contamination in the HPLC system.
Common Causes and Solutions for Ghost Peaks:
| Potential Cause | Solution |
| Contaminated Mobile Phase | Use high-purity HPLC-grade solvents and freshly prepared mobile phase. Filter all mobile phase components. |
| Injector Carryover | Implement a robust needle wash protocol in your autosampler method, using a strong solvent to clean the needle between injections. |
| System Contamination | Flush the entire HPLC system, including the pump, injector, and detector, with a strong solvent like isopropanol. |
| Bleed from Plastic Components | Ensure all tubing and fittings are made of high-quality, inert materials. |
Troubleshooting Guides
Guide 1: Systematic Troubleshooting of Common HPLC Problems
This guide provides a logical workflow for diagnosing and resolving common issues encountered during this compound HPLC assay development.
Caption: A logical workflow for troubleshooting common HPLC issues.
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for this compound
This protocol outlines a general method for the analysis of this compound and its degradation products. Method optimization and validation are required for specific applications.
1. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 50% B, 5-20 min: 50-90% B, 20-25 min: 90% B, 25.1-30 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 240 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) |
2. Standard Solution Preparation:
-
Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the sample diluent to obtain a stock solution of 100 µg/mL.
-
Further dilute the stock solution with the sample diluent to prepare working standards at the desired concentrations.
3. Sample Preparation:
-
For drug substance, prepare a solution in the sample diluent at a concentration similar to the standard solution.
-
For drug product, accurately weigh and finely powder a representative sample. Extract the drug with a known volume of sample diluent, sonicate to ensure complete dissolution, and filter through a 0.45 µm syringe filter before injection.
Protocol 2: Forced Degradation Studies
Forced degradation studies are crucial for developing a stability-indicating method.[2][3][7][8]
1. Acid Hydrolysis:
-
Mix equal volumes of a 100 µg/mL this compound solution and 0.1 N HCl.
-
Incubate at 60 °C for 2 hours.[7]
-
Cool and neutralize with an equivalent amount of 0.1 N NaOH.
2. Base Hydrolysis:
-
Mix equal volumes of a 100 µg/mL this compound solution and 0.1 N NaOH.
-
Incubate at 60 °C for 30 minutes.[7]
-
Cool and neutralize with an equivalent amount of 0.1 N HCl.
3. Oxidative Degradation:
-
Mix equal volumes of a 100 µg/mL this compound solution and 3% H₂O₂.
-
Keep at room temperature for 24 hours.[7]
4. Thermal Degradation:
-
Store the solid drug substance at 60 °C for 48 hours.[7]
-
Prepare a sample solution as per the standard procedure for analysis.
5. Photolytic Degradation:
-
Expose a solution of this compound to UV light (254 nm) for 24 hours.[7]
Visualization of Experimental Workflow
Caption: A typical experimental workflow for this compound HPLC analysis.
This technical support center provides a foundational guide for developing and troubleshooting your this compound HPLC assay. For more specific issues, consulting detailed HPLC troubleshooting literature and considering the specific properties of your analyte and instrumentation is recommended.
References
- 1. neuroquantology.com [neuroquantology.com]
- 2. ijirt.org [ijirt.org]
- 3. ijnrd.org [ijnrd.org]
- 4. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 5. hplc.eu [hplc.eu]
- 6. realab.ua [realab.ua]
- 7. benchchem.com [benchchem.com]
- 8. openaccessjournals.com [openaccessjournals.com]
Technical Support Center: Dexamethasone Cipecilate Metabolite Identification
This technical support center provides guidance for researchers, scientists, and drug development professionals on the identification and troubleshooting of Dexamethasone (B1670325) Cipecilate and its metabolites in complex biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is Dexamethasone Cipecilate and what are its primary metabolites?
A1: this compound (DX-CP) is a synthetic corticosteroid prodrug. Its pharmacological activity is primarily attributed to its active metabolite, Dexamethasone 17-cyclopropanecarboxylate (DX-17-CPC), which is formed through de-esterification of the cyclohexanecarboxylate (B1212342) group at the C21 position.[1] In addition to DX-17-CPC, two epoxide metabolites, designated as UK1 and UK2, have been identified in in vitro studies using human liver S9 fractions.[1]
Q2: Which enzymes are responsible for the metabolism of this compound?
A2: The conversion of this compound to its active metabolite, DX-17-CPC, is catalyzed by carboxylesterase 2 (CES2).[1] The formation of the epoxide metabolites is likely mediated by cytochrome P450 (CYP) enzymes, as is common for steroid metabolism.
Q3: What are the common challenges in analyzing this compound and its metabolites?
A3: Common challenges include:
-
Matrix effects: Co-eluting endogenous components from biological matrices (e.g., plasma, urine, liver microsomes) can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification.
-
Chromatographic resolution: Achieving baseline separation of the parent drug and its structurally similar metabolites can be challenging.
-
Metabolite stability: Ester and epoxide metabolites can be susceptible to degradation during sample collection, storage, and preparation.
-
Low abundance of metabolites: Some metabolites may be present at very low concentrations, requiring highly sensitive analytical methods.
Q4: What analytical techniques are most suitable for the identification and quantification of this compound and its metabolites?
A4: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used and effective technique. It offers high sensitivity, selectivity, and the ability to identify and quantify multiple analytes in a single run.
Troubleshooting Guides
Issue 1: Poor Peak Shape or Splitting Peaks
| Possible Cause | Troubleshooting Step |
| Inappropriate sample solvent | Ensure the sample is dissolved in a solvent that is weaker than or compatible with the initial mobile phase. |
| Column contamination | Flush the column with a strong solvent series (e.g., methanol, acetonitrile (B52724), isopropanol). If the problem persists, replace the column. |
| Column void or degradation | Inspect the column for voids. A guard column can help extend the life of the analytical column. Replace the column if necessary. |
| Large injection volume of strong solvent | Reduce the injection volume or dilute the sample in the mobile phase. |
Issue 2: Low Signal Intensity or High Background Noise
| Possible Cause | Troubleshooting Step |
| Ion suppression from matrix components | Optimize sample preparation to remove interfering substances (e.g., use solid-phase extraction). Modify the chromatographic gradient to separate the analyte from the interfering peaks. |
| Suboptimal MS source parameters | Tune the mass spectrometer for this compound and its metabolites. Optimize parameters such as spray voltage, gas flows, and temperature. |
| Analyte degradation | Ensure proper sample handling and storage conditions. Investigate the stability of the analytes under the experimental conditions. |
| Contaminated mobile phase or LC system | Use high-purity LC-MS grade solvents and additives. Flush the LC system to remove any contaminants. |
Issue 3: Inconsistent Retention Times
| Possible Cause | Troubleshooting Step |
| Inadequate column equilibration | Ensure the column is equilibrated with the initial mobile phase for a sufficient time before each injection. |
| Fluctuations in mobile phase composition | Prepare fresh mobile phase and ensure proper mixing. Use a mobile phase degasser. |
| Column temperature variations | Use a column oven to maintain a consistent temperature. |
| Air bubbles in the pump | Purge the pump to remove any air bubbles. |
Data Presentation
Table 1: In Vitro Metabolism of this compound in Human Liver Fractions
| Fraction | Metabolite | Relative Abundance (%) |
| Liver Microsomes | DX-17-CPC | Major |
| UK1 | Detected | |
| UK2 | Not Detected | |
| Liver S9 | DX-17-CPC | Major |
| UK1 | Detected | |
| UK2 | Detected |
Data is qualitative as presented in the cited literature.[1]
Experimental Protocols
Protocol 1: Sample Preparation from Human Plasma
-
Protein Precipitation: To 100 µL of human plasma, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., Dexamethasone-d4).
-
Vortexing: Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10-10.1 min: 95-5% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MS/MS Transitions (Hypothetical):
-
This compound: m/z 571.3 → [Fragment ions]
-
DX-17-CPC: m/z 461.2 → [Fragment ions]
-
UK1/UK2 (epoxide): m/z 587.3 → [Fragment ions]
-
Note: Specific fragment ions need to be determined through infusion and optimization experiments.
-
Visualizations
Caption: Metabolic pathway of this compound.
References
Technical Support Center: Enhancing the In Vitro Dissolution of Dexamethasone Cipecilate
Welcome to the technical support center for Dexamethasone (B1670325) Cipecilate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming challenges associated with the in vitro dissolution of this poorly soluble compound.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the in vitro dissolution of Dexamethasone Cipecilate?
A1: this compound, a corticosteroid ester, is characterized by low aqueous solubility due to its lipophilic nature and crystalline structure.[1] This poor solubility is a primary obstacle to achieving adequate dissolution rates in vitro, which can consequently impact bioavailability.[2][3][4] Key challenges include slow dissolution rates, incomplete dissolution, and high variability in results.
Q2: What are the key physicochemical properties of this compound to consider?
A2: While specific data for this compound is limited, we can infer its properties from its structure and related compounds like Dexamethasone. It is a large, complex molecule with a high molecular weight.[1] Its high lipophilicity and potential for polymorphism can significantly influence its dissolution behavior.[5][6]
Physicochemical Properties of Dexamethasone and Related Compounds
| Property | Dexamethasone | Dexamethasone Acetate | This compound |
| Molecular Formula | C22H29FO5 | C24H31FO6 | C33H43FO7 |
| Molecular Weight | 392.5 g/mol [7] | 434.5 g/mol | 570.7 g/mol [1] |
| Aqueous Solubility | Sparingly soluble, approx. 0.1 mg/mL in 1:10 DMSO:PBS[7] | Poorly water-soluble[8][9] | Presumed to be very poorly water-soluble |
| LogP | ~1.83 | ~2.6 | ~5.2[1] |
Q3: Which dissolution media are recommended for this compound?
A3: Due to its poor aqueous solubility, standard aqueous buffers (e.g., phosphate-buffered saline) may not be suitable as they can result in non-sink conditions. The use of biorelevant media that mimic the composition of gastrointestinal fluids, such as Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF), is recommended.[9][10] The addition of surfactants (e.g., Sodium Dodecyl Sulfate - SDS) or co-solvents (e.g., ethanol, propylene (B89431) glycol) to the dissolution medium can also help to achieve sink conditions and improve the dissolution rate.[3][5]
Troubleshooting Guide
This guide addresses common issues encountered during the in vitro dissolution testing of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Dissolution Rate | Poor wetting of the drug powder. | - Incorporate a wetting agent (e.g., 0.1% Tween 80) into the dissolution medium.- Reduce the particle size of the drug substance through micronization.[3][5] |
| Agglomeration of drug particles. | - Increase the agitation speed of the dissolution apparatus.- Use a dispersing agent in the formulation. | |
| Insufficient solubility in the medium. | - Add a surfactant (e.g., SDS) or a co-solvent (e.g., ethanol) to the dissolution medium to ensure sink conditions.[3][5]- Consider using biorelevant media (SGF, SIF).[9][10] | |
| High Variability in Results | Inconsistent wetting and particle dispersion. | - Ensure consistent and thorough wetting of the powder before starting the dissolution run.- Optimize the agitation speed to ensure uniform particle distribution. |
| Non-homogenous drug product. | - Evaluate the content uniformity of the dosage form. | |
| Adsorption of the drug to the apparatus. | - Use silanized glassware to minimize adsorption.- Analyze the amount of drug adsorbed to the filter and apparatus surfaces. | |
| Incomplete Dissolution | Reaching saturation in the dissolution medium (non-sink conditions). | - Increase the volume of the dissolution medium.- Increase the concentration of surfactant or co-solvent in the medium. |
| Formation of a less soluble polymorph during the experiment. | - Characterize the solid-state of the drug before and after dissolution using techniques like PXRD or DSC.[6] | |
| Drug degradation in the dissolution medium. | - Assess the stability of this compound in the chosen medium under the experimental conditions. Dexamethasone has been shown to degrade in aqueous solutions.[11] |
Experimental Protocols
Protocol 1: Screening of Dissolution Media
Objective: To identify a suitable dissolution medium that provides sink conditions for this compound.
Methodology:
-
Prepare a series of dissolution media:
-
0.1 N HCl (pH 1.2)
-
Phosphate buffer (pH 6.8)
-
Phosphate buffer (pH 6.8) + 0.5% SDS
-
Phosphate buffer (pH 6.8) + 1% SDS
-
Simulated Gastric Fluid (SGF)
-
Fasted State Simulated Intestinal Fluid (FaSSIF)
-
-
Add an excess amount of this compound to each medium.
-
Agitate the samples at 37°C for 24-48 hours to ensure equilibrium.
-
Filter the samples and analyze the drug concentration using a validated HPLC method.
-
The medium in which the drug solubility is at least three times the concentration of the drug in the dosage form is considered to provide sink conditions.
Protocol 2: Improving Dissolution via Micronization
Objective: To enhance the dissolution rate of this compound by reducing its particle size.
Methodology:
-
Micronize this compound powder using a jet mill or other suitable milling technique.
-
Characterize the particle size distribution of the micronized and unmicronized powder using laser diffraction.
-
Perform dissolution testing on both powders using a USP Apparatus 2 (paddle) at 75 rpm in a discriminating dissolution medium identified in Protocol 1.
-
Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).
-
Analyze the drug concentration in each sample by HPLC.
-
Compare the dissolution profiles of the micronized and unmicronized drug.
Protocol 3: Enhancing Dissolution with Cyclodextrins
Objective: To improve the solubility and dissolution rate of this compound through complexation with cyclodextrins.
Methodology:
-
Prepare inclusion complexes of this compound with β-cyclodextrin (β-CD) or hydroxypropyl-β-cyclodextrin (HP-β-CD) using methods such as kneading, co-evaporation, or freeze-drying.[8][9][10]
-
Characterize the formation of the inclusion complexes using techniques like DSC, FTIR, and PXRD.
-
Perform dissolution studies on the pure drug, a physical mixture of the drug and cyclodextrin (B1172386), and the prepared inclusion complexes.
-
Use a USP Apparatus 2 (paddle) with an appropriate dissolution medium.
-
Withdraw and analyze samples at various time points to generate dissolution profiles.
-
Compare the dissolution profiles to evaluate the effectiveness of cyclodextrin complexation.
Visualizations
Caption: Experimental workflow for enhancing this compound dissolution.
Caption: Troubleshooting flowchart for low in vitro dissolution.
References
- 1. This compound | C33H43FO7 | CID 15159004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 3. ijmsdr.org [ijmsdr.org]
- 4. researchgate.net [researchgate.net]
- 5. ijpbr.in [ijpbr.in]
- 6. Polymorphs and isostructural cocrystals of dexamethasone: towards the improvement of aqueous solubility - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Physicochemical Properties and Dissolution Studies of Dexamethasone Acetate-β-Cyclodextrin Inclusion Complexes Produced by Different Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Physicochemical properties and dissolution studies of dexamethasone acetate-beta-cyclodextrin inclusion complexes produced by different methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Dexamethasone Degradation in Aqueous Medium and Implications for Correction of In Vitro Release from Sustained Release Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Dexamethasone Cipecilate Formulation Compatibility: A Technical Support Guide
Welcome to the Technical Support Center for Dexamethasone (B1670325) Cipecilate formulation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the compatibility of Dexamethasone Cipecilate with pharmaceutical excipients.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Dexamethasone?
A1: this compound is a novel synthetic corticosteroid. It is a lipophilic ester prodrug of dexamethasone, meaning it is a chemically modified version of the active drug that is designed to improve its delivery in the body. The addition of cipecilate esters increases its lipophilicity, which can influence its solubility, dissolution, and absorption characteristics compared to the parent drug, dexamethasone.
Q2: What are the primary stability concerns for this compound during formulation?
A2: As an ester prodrug, this compound is susceptible to hydrolysis of its ester linkages. This can be influenced by several factors, including:
-
pH: Extremes in pH (both acidic and alkaline conditions) can catalyze the hydrolysis of the ester bonds, leading to the formation of dexamethasone and other degradation products.
-
Moisture: The presence of water can facilitate hydrolytic degradation. Therefore, control of moisture content in the formulation is critical.
-
Excipients: Certain excipients can either promote or inhibit degradation. For example, excipients with acidic or basic properties can alter the micro-pH of the formulation and affect stability. Excipients containing residual peroxides can also lead to oxidative degradation.
Q3: Are there any known incompatible excipients with Dexamethasone or similar corticosteroids?
A3: While specific compatibility data for this compound is limited, studies on dexamethasone have shown potential interactions with certain excipients, particularly under thermal stress.[1][2] These findings suggest that excipients such as microcrystalline cellulose, magnesium stearate, mannitol, and polyvinylpyrrolidone (B124986) should be used with caution, especially in manufacturing processes involving heat.[1][2]
Q4: What type of formulation is most suitable for a lipophilic prodrug like this compound?
A4: For lipophilic prodrugs, lipid-based formulations are often explored to enhance oral bioavailability by promoting lymphatic transport. This can include self-emulsifying drug delivery systems (SEDDS), liposomes, or solid lipid nanoparticles. The choice of formulation will depend on the desired route of administration and therapeutic application.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the formulation of this compound.
| Problem | Potential Cause | Recommended Action |
| Low assay of this compound in the final formulation. | Hydrolysis of the ester prodrug to dexamethasone. | - Analyze the formulation for the presence of dexamethasone and other degradation products using a stability-indicating HPLC method. - Evaluate the pH of the formulation and the potential impact of acidic or basic excipients. - Control moisture content during manufacturing and storage. |
| Unexpected peaks observed during HPLC analysis. | Degradation of this compound or interaction with excipients. | - Perform forced degradation studies (acid, base, oxidation, heat, light) on this compound to identify potential degradation products.[3] - Conduct compatibility studies with individual excipients to pinpoint the source of the interaction. |
| Poor dissolution of the final dosage form. | High lipophilicity of this compound. | - Consider particle size reduction techniques (e.g., micronization). - Explore the use of solubilizing agents or lipid-based formulations. - Evaluate the impact of different disintegrants and binders on the dissolution profile. |
| Physical changes in the formulation upon storage (e.g., color change, caking). | Chemical instability or physical interaction with excipients. | - Assess the compatibility of this compound with all excipients using techniques like DSC, TGA, FTIR, and XRD. - Investigate the packaging material for potential interactions or moisture transmission. |
Quantitative Data Summary
Table 1: Summary of Thermal Analysis (DTA) Results for Dexamethasone-Excipient Binary Mixtures (1:1 w/w)
| Excipient | Observation from DTA | Interpretation |
| Microcrystalline Cellulose 101 | Signs of interaction | Potential for heat-induced interaction.[1][2] |
| Microcrystalline Cellulose 102 | Signs of interaction | Potential for heat-induced interaction.[1][2] |
| Magnesium Stearate | Signs of interaction | Potential for heat-induced interaction.[1][2] |
| Mannitol | Signs of interaction | Potential for heat-induced interaction.[1][2] |
| Polyvinylpyrrolidone (PVP) | Signs of interaction | Potential for heat-induced interaction.[1][2] |
Source: Based on findings from studies on Dexamethasone compatibility.[1][2]
Experimental Protocols
Protocol 1: Excipient Compatibility Screening using Thermal Analysis
Objective: To assess the physical compatibility of this compound with selected excipients using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Methodology:
-
Sample Preparation: Prepare 1:1 (w/w) physical mixtures of this compound with each excipient.
-
DSC Analysis:
-
Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.
-
Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 300 °C) under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature.
-
Analyze the thermograms for changes in melting point, appearance of new peaks, or disappearance of existing peaks in the binary mixture compared to the pure components.
-
-
TGA Analysis:
-
Accurately weigh 5-10 mg of the sample into a ceramic or platinum pan.
-
Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 600 °C) under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature.
-
Analyze the thermograms for significant shifts in the decomposition temperature of this compound in the presence of the excipient.
-
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop and validate an HPLC method to quantify this compound and its degradation products in the presence of excipients.
Methodology:
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of a buffered aqueous solution (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 240 nm).
-
Column Temperature: 25-30 °C.
-
-
Forced Degradation Studies:
-
Subject this compound solution to stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heat solution at 80 °C.
-
Photolytic Degradation: Expose solution to UV light.
-
-
Analyze the stressed samples by HPLC to ensure the method can separate the parent drug from its degradation products.
-
-
Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
References
Technical Support Center: Enhancing the Shelf-Life of Dexamethasone Cipecilate Products
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on enhancing the shelf-life of Dexamethasone (B1670325) Cipecilate products. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental work.
Troubleshooting Guides
Issue 1: Rapid Degradation of Dexamethasone Cipecilate in Aqueous Formulations
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Hydrolysis of the Cipecilate Ester | This compound is a prodrug and its ester bond is susceptible to hydrolysis. Maintain the pH of the formulation in the acidic range (e.g., pH 4.5-6.5), as nasal secretions can alter the pH of the administered dose. Use of an appropriate buffer system (e.g., citrate (B86180) or phosphate (B84403) buffer) is recommended to maintain the desired pH. | Reduced rate of hydrolysis, leading to improved stability of the active pharmaceutical ingredient (API). |
| Oxidative Degradation | The corticosteroid structure can be prone to oxidation. Minimize exposure of the formulation to oxygen by using sealed containers and purging with an inert gas like nitrogen during manufacturing and storage. The inclusion of antioxidants in the formulation should be considered, subject to compatibility studies. | Slower rate of oxidative degradation, preserving the integrity of the this compound molecule. |
| Photodegradation | Exposure to light, especially UV light, can induce degradation of corticosteroids.[1] Formulate and store the product in light-protected containers (e.g., amber glass or opaque plastic). Conduct all experimental work under controlled lighting conditions. | Minimized photodegradation, ensuring the stability of the product throughout its shelf-life. |
Issue 2: Physical Instability of this compound Suspensions (e.g., Nasal Sprays)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Particle Agglomeration or Caking | Improper wetting or dispersion of the API particles. Optimize the concentration of a suitable suspending agent (e.g., microcrystalline cellulose, carboxymethyl cellulose) and a surfactant (e.g., polysorbate 80) to ensure uniform dispersion of particles. | A stable suspension with easily re-suspendable particles, ensuring dose uniformity. |
| Changes in Viscosity | The viscosity of the formulation can be affected by temperature and excipient interactions.[2] Select a robust viscosity-modifying agent and evaluate its performance at different temperatures. Ensure compatibility with other excipients. | Consistent viscosity of the suspension, which is crucial for the performance of the delivery device (e.g., spray pattern of a nasal spray). |
| Crystal Growth | Changes in temperature or solvent composition during storage can lead to crystal growth. Control the particle size distribution of the initial API. Investigate the use of crystal growth inhibitors if necessary. | Maintenance of the original particle size, which is important for bioavailability and patient comfort in nasal applications. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathways for this compound are expected to be hydrolysis, oxidation, and photolysis.[1] As a diester prodrug, this compound is particularly susceptible to hydrolysis of its ester linkages, which would release the active metabolite. The corticosteroid nucleus is also susceptible to oxidative and light-induced degradation.
Q2: What are the ideal storage conditions for this compound products?
A2: To minimize degradation, this compound products should be stored in well-sealed, light-resistant containers at controlled room temperature (20°C to 25°C with excursions permitted to 15°C to 30°C), unless specific stability studies indicate otherwise.[3] For aqueous formulations, refrigeration may be beneficial to slow down hydrolysis, but the potential for physical instability (e.g., precipitation) at lower temperatures must be evaluated.
Q3: How can I perform a forced degradation study for this compound?
A3: A forced degradation study for this compound should be conducted to identify potential degradation products and establish the stability-indicating nature of the analytical method.[1] The study should expose the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and light.
Q4: Which excipients are known to be incompatible with Dexamethasone?
A4: While specific data for this compound is limited, studies on dexamethasone have shown potential heat-induced interactions with excipients like microcrystalline cellulose, magnesium stearate, mannitol, and polyvinylpyrrolidone (B124986) in solid dosage forms.[4][5] Therefore, careful compatibility screening is essential during formulation development, especially for processes involving heat.
Data Presentation
Table 1: Summary of Forced Degradation Conditions for Dexamethasone
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 1N HCl | 60°C | 24 hours |
| Base Hydrolysis | 1N NaOH | Room Temperature | 24 hours |
| Oxidation | 30% H₂O₂ | Room Temperature | 24 hours |
| Thermal Degradation | Hot Air Oven | 105°C | 24 hours |
| Photolytic Degradation | UV light (254 nm) | N/A | 24 hours |
This table provides general conditions for forced degradation studies on dexamethasone and should be adapted and optimized for this compound.[1]
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Dexamethasone
This protocol provides a general framework for a stability-indicating HPLC method for dexamethasone, which can be adapted and validated for this compound.
-
Chromatographic System: A reversed-phase HPLC system with a C18 column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% orthophosphoric acid in water) and an organic solvent (e.g., acetonitrile) is common.[1][6][7]
-
Flow Rate: A typical flow rate is 1.0 mL/minute.[6]
-
Detection: UV detection at approximately 240 nm is suitable for dexamethasone.[8]
-
Method Validation: The method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the quantification of this compound and its degradation products.[1][6]
Mandatory Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Experimental workflow for stability testing.
References
- 1. (Open Access) Stability Indicating RP-HPLC Method Development and Validation for Dexamethasone (2020) | Pankaj N. Kulkarni | 1 Citations [scispace.com]
- 2. renpharm.com [renpharm.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. ijirt.org [ijirt.org]
- 8. ijnrd.org [ijnrd.org]
Validation & Comparative
A Head-to-Head Comparison: Dexamethasone Cipecilate vs. Fluticasone Propionate in the Management of Allergic Rhinitis
For researchers and drug development professionals navigating the landscape of allergic rhinitis therapies, a clear understanding of the comparative efficacy and safety of available treatments is paramount. This guide provides an objective comparison of two intranasal corticosteroids: Dexamethasone Cipecilate and Fluticasone Propionate (B1217596). Drawing upon available clinical trial data, this document summarizes their performance, outlines experimental methodologies, and visualizes key biological pathways to support informed decision-making in the research and development of novel allergic rhinitis treatments.
Efficacy in Perennial Allergic Rhinitis: A Non-Inferiority Finding
A key head-to-head clinical trial investigated the efficacy of this compound (NS-126C) compared to Fluticasone Propionate (FP) in patients with perennial allergic rhinitis. The study demonstrated that this compound is non-inferior to Fluticasone Propionate in improving total nasal symptom scores.
A two-week, randomized, double-blind, parallel-group study involving 406 subjects with perennial allergic rhinitis found that this compound administered once daily at 400 μg was non-inferior to Fluticasone Propionate nasal solution administered twice daily at a total of 200 μ g/day . The primary endpoint, the change in total nasal symptom scores (sum of sneezing, rhinorrhea, and nasal congestion), was comparable between the two groups. Both treatments were significantly superior to placebo (p<0.001).
| Treatment Group | Mean Change in Total Nasal Symptom Score (±SD) | 95% Confidence Interval for the Difference |
| This compound (400 µg once daily) | -2.03 ± 1.95 | 0.07 (-0.32 to 0.46) |
| Fluticasone Propionate (200 µg twice daily) | -2.10 ± 1.77 | |
| Data from a 2-week, randomized, double-blind, parallel-group comparison study in patients with perennial allergic rhinitis. |
Safety and Tolerability Profile
In the same comparative study, both this compound and Fluticasone Propionate were found to be safe and well-tolerated. There was no significant difference in the overall incidence of adverse events or adverse drug reactions between the two groups. Notably, the incidence of nasal discomfort as an adverse drug reaction was lower in the this compound group (0.6%) compared to the Fluticasone Propionate group (3.1%).
Long-term studies of this compound administered at 400 μg once a day for 12 weeks also demonstrated its safety, with no significant differences in adverse event or drug reaction incidences compared to placebo. Importantly, plasma cortisol levels remained unchanged over time, indicating no significant effect on adrenal cortical function.
| Adverse Drug Reaction | This compound (n=162) | Fluticasone Propionate (n=161) |
| Nasal Discomfort | 0.6% (1 patient) | 3.1% (5 patients) |
| Data from a 2-week, randomized, double-blind, parallel-group comparison study in patients with perennial allergic rhinitis. |
Mechanism of Action: A Shared Pathway with Potential Differences
Both this compound and Fluticasone Propionate are synthetic corticosteroids that exert their anti-inflammatory effects primarily through the glucocorticoid receptor (GR) signaling pathway.
Fluticasone propionate is a potent glucocorticoid that binds to and activates glucocorticoid receptors. This complex then translocates to the nucleus, where it modulates the transcription of genes involved in the inflammatory response. This leads to the suppression of pro-inflammatory cytokines and other inflammatory mediators, resulting in reduced inflammation, edema, and mucus secretion in the nasal passages. Fluticasone propionate has been shown to inhibit T lymphocyte proliferation, reduce cytokine generation, and promote eosinophil apoptosis.
Dexamethasone is also a potent glucocorticoid with a similar mechanism of action, suppressing neutrophil migration and decreasing lymphocyte proliferation. This compound is a prodrug that is metabolized to its active form, dexamethasone, in the body. Its design as a liposoluble compound is intended to enhance its local efficacy and duration of action.
Comparative Efficacy of Dexamethasone Cipecilate and Budesonide: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Dexamethasone Cipecilate and budesonide (B1683875), two synthetic corticosteroids utilized in the management of inflammatory conditions. The following sections detail their performance based on available experimental data, outline the methodologies of key experiments, and illustrate the underlying signaling pathways.
Quantitative Data Summary
The following tables summarize the key quantitative data comparing this compound and budesonide.
Table 1: Glucocorticoid Receptor (GR) Binding Affinity
| Compound | Relative Receptor Affinity (Dexamethasone = 100) | Equilibrium Dissociation Constant (KD) (nmol/L) | Reference |
| Budesonide | 855 | 1.32 | [1] |
| Dexamethasone | 100 | Not specified in this study | [1] |
| Fluticasone (B1203827) Propionate | 1775 | Not specified in this study | [2] |
Note: Data for this compound's direct binding affinity was not available in the searched literature. This compound is a prodrug that is metabolized to dexamethasone-17-cyclopropanecarboxylate (DX-17-CPC), which is the active metabolite.[3]
Table 2: In Vitro Anti-Inflammatory Efficacy
| Compound | Assay | Cell Type | IC50 (Concentration for 50% Inhibition) | Reference |
| Budesonide | Inhibition of eosinophil survival induced by HECM from healthy nasal mucosa | Human peripheral blood eosinophils | 58 nM | [4] |
| Dexamethasone | Inhibition of eosinophil survival induced by HECM from healthy nasal mucosa | Human peripheral blood eosinophils | 58 nM | [4] |
| Budesonide | Inhibition of eosinophil survival induced by HECM from nasal polyps | Human peripheral blood eosinophils | 78 nM | [4] |
| Dexamethasone | Inhibition of eosinophil survival induced by HECM from nasal polyps | Human peripheral blood eosinophils | 76 nM | [4] |
| Budesonide | Inhibition of IL-5 and IFN-γ release | Human bronchoalveolar lavage cells | 10⁻⁹ to 10⁻⁷ M | [5] |
| Dexamethasone | Inhibition of IL-5 and IFN-γ release | Human bronchoalveolar lavage cells | 10⁻⁷ to 10⁻⁵ M | [5] |
HECM: Human Epithelial Cell Conditioned Media
Table 3: Clinical Efficacy in Perennial Allergic Rhinitis
| Treatment | Dosage | Primary Endpoint | Result | Reference |
| This compound (NS-126C) | 400 μg once daily | Change in total nasal symptom scores | Non-inferior to fluticasone propionate | [6] |
| Fluticasone Propionate | 200 μg twice daily | Change in total nasal symptom scores | Superior to placebo | [6] |
| Budesonide Aqueous Nasal Spray | 256 μg once daily | Decrease in combined nasal symptom scores | Significantly greater decrease than fluticasone propionate | [6] |
Signaling Pathways and Experimental Workflows
The anti-inflammatory effects of both this compound and budesonide are primarily mediated through the glucocorticoid receptor (GR). Upon binding, the GR-ligand complex translocates to the nucleus and modulates gene expression.
References
- 1. Binding kinetics of budesonide to the human glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Comparative study of the effects of different glucocorticosteroids on eosinophil survival primed by cultured epithelial cell supernatants obtained from nasal mucosa and nasal polyps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comparison of the inhibitory effects of budesonide, beclomethasone dipropionate, dexamethasone, hydrocortisone and tixocortol pivalate on cytokine release from leukocytes recovered from human bronchoalveolar lavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Dexamethasone Cipecilate and Mometasone Furoate in the Treatment of Allergic Rhinitis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two intranasal corticosteroids: Dexamethasone Cipecilate, a novel synthetic steroid, and Mometasone (B142194) Furoate, a well-established therapeutic agent. The following sections present a comprehensive overview of their clinical efficacy, safety profiles, and pharmacological characteristics, supported by data from clinical trials.
Executive Summary
While no direct head-to-head clinical trials comparing this compound and Mometasone Furoate have been identified, an indirect comparison is possible through their respective clinical studies against placebos and common active comparators, such as Fluticasone (B1203827) Propionate (B1217596). Both agents are potent glucocorticoid receptor agonists effective in managing the symptoms of allergic rhinitis. Mometasone Furoate has a long history of use and a well-documented efficacy and safety profile.[1][2][3][4] this compound is a newer agent designed for sustained local efficacy.[5] This guide synthesizes the available clinical data to facilitate an objective comparison.
Mechanism of Action: Glucocorticoid Receptor Signaling
Both this compound and Mometasone Furoate exert their anti-inflammatory effects by acting as agonists of the glucocorticoid receptor (GR).[6][7][8] The binding of these corticosteroids to the cytoplasmic GR triggers a signaling cascade that ultimately modulates the transcription of genes involved in the inflammatory response.[9][10]
The general mechanism involves the translocation of the steroid-receptor complex into the nucleus, where it binds to glucocorticoid response elements (GREs) on DNA. This interaction leads to the upregulation of anti-inflammatory genes and the downregulation of pro-inflammatory genes, thereby reducing the synthesis of inflammatory mediators like cytokines, chemokines, and prostaglandins.[7][9][10][11]
References
- 1. Comparison of once daily mometasone furoate (Nasonex) and fluticasone propionate aqueous nasal sprays for the treatment of perennial rhinitis. 194-079 Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. ClinPGx [clinpgx.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. ijorl.com [ijorl.com]
- 9. A review of the pharmacology and pharmacokinetics of inhaled fluticasone propionate and mometasone furoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
A Comparative Guide to the Analytical Validation of Dexamethasone Cipecilate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of Dexamethasone (B1670325) Cipecilate, a potent synthetic corticosteroid. While specific validated HPLC methods for Dexamethasone Cipecilate are not widely published, this document outlines a proposed reversed-phase high-performance liquid chromatography (RP-HPLC) method based on established protocols for similar dexamethasone esters. Furthermore, it compares this proposed HPLC method with alternative advanced analytical techniques: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and Supercritical Fluid Chromatography (SFC).
This compound (NS-126) is a lipophilic derivative of dexamethasone designed to enhance local efficacy and durability.[1] Accurate and precise analytical methods are crucial for its quantification in bulk drug substances, pharmaceutical formulations, and biological matrices to ensure product quality, safety, and efficacy.
Comparative Analysis of Analytical Methods
The selection of an analytical method for this compound depends on the specific requirements of the analysis, such as the need for high sensitivity, speed, or "green" chemistry. The following table summarizes the key performance characteristics of the proposed HPLC method alongside UPLC-MS/MS and SFC.
| Parameter | Proposed RP-HPLC Method | UPLC-MS/MS | Supercritical Fluid Chromatography (SFC) |
| Principle | Separation based on polarity using a reversed-phase column and UV detection. | Separation by UPLC followed by highly selective and sensitive detection based on mass-to-charge ratio.[2][3] | Separation using a supercritical fluid (typically CO2) as the mobile phase, offering advantages for chiral and lipophilic compounds.[4][5] |
| Selectivity | Good | Excellent | Good to Excellent |
| Sensitivity (LOD/LOQ) | µg/mL range | pg/mL to ng/mL range[2][3] | ng/mL to µg/mL range[5] |
| Speed | Moderate (run times typically 10-20 min)[6][7] | Fast (run times often < 5 min)[2][5] | Very Fast (run times can be < 5 min)[4][8] |
| "Green" Chemistry | Moderate (uses organic solvents) | Moderate to High (lower solvent consumption than HPLC) | High (primarily uses CO2, reducing organic solvent waste)[4][8] |
| Cost (Instrument/Operation) | Low to Moderate | High | Moderate to High |
| Primary Application | Routine quality control, content uniformity, and assay. | Bioanalysis, impurity profiling, and metabolite identification.[9][10][11] | High-throughput screening, chiral separations, and analysis of thermolabile or lipophilic compounds.[4][12] |
Detailed Experimental Protocols
Proposed RP-HPLC Method for this compound
This proposed method is adapted from validated methods for dexamethasone and its esters.[6][7][13] Validation would be required as per ICH guidelines.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: Isocratic mixture of Acetonitrile (B52724) and Water (e.g., 60:40 v/v). The exact ratio may require optimization.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 240 nm[7]
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
-
Standard Solution Preparation:
-
Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 20 µg/mL.
-
-
Sample Preparation (for a hypothetical tablet formulation):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 5 mg of this compound and transfer to a 50 mL volumetric flask.
-
Add approximately 30 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to volume with the mobile phase and mix well.
-
Filter a portion of the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
Dilute the filtrate with the mobile phase to a final concentration within the calibration range.
-
Alternative Method 1: UPLC-MS/MS
This method is ideal for high-sensitivity applications, such as determining the drug concentration in biological fluids.
-
Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[2][3]
-
Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18 (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ESI
-
MRM Transitions: Specific precursor and product ion transitions for this compound and an internal standard would need to be determined.
-
Alternative Method 2: Supercritical Fluid Chromatography (SFC)
SFC offers a "greener" and faster alternative, particularly beneficial for lipophilic compounds like this compound.
-
Instrumentation: SFC system with a back-pressure regulator.
-
Chromatographic Conditions:
-
Column: Appropriate for steroid separation (e.g., silica-based or ethylpyridine).
-
Mobile Phase: Supercritical CO2 with a modifier such as methanol.
-
Flow Rate: 2-4 mL/min
-
Back Pressure: 100-200 bar
-
Detection: UV or MS.
-
Method Validation Workflow
The validation of any analytical method is critical to ensure its reliability. The following diagram illustrates a typical workflow for method validation based on ICH guidelines.
Caption: Workflow for analytical method validation.
Conclusion
The choice of an analytical method for this compound should be guided by the specific analytical challenge. The proposed RP-HPLC method offers a cost-effective and reliable solution for routine quality control applications. For analyses requiring higher sensitivity and specificity, such as in bioanalytical studies, UPLC-MS/MS is the superior choice. Supercritical Fluid Chromatography presents a modern, fast, and environmentally friendly alternative, especially advantageous for high-throughput analysis of lipophilic steroids. The successful implementation of any of these methods relies on a thorough validation process to ensure data of high quality and integrity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A sensitive UPLC-APCI-MS/MS method for the determination of dexamethasone and its application in an ocular tissue distribution study in rabbits following topical administration - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. shimadzu.com [shimadzu.com]
- 5. A Novel Targeted Analysis of Peripheral Steroids by Ultra-Performance Supercritical Fluid Chromatography Hyphenated to Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. neuroquantology.com [neuroquantology.com]
- 8. agilent.com [agilent.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Simultaneous Measurement of Cortisol, Cortisone, Dexamethasone and Additional Exogenous Corticosteroids by Rapid and Sensitive LC–MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SFC - Supercritical Fluid Chromatography [kovalent.se]
- 13. scielo.br [scielo.br]
Unveiling the Specificity: A Comparative Guide to Dexamethasone Cipecilate Cross-reactivity in Immunoassays
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a drug molecule in immunoassays is paramount for accurate bioanalysis. This guide provides a comparative analysis of the potential cross-reactivity of Dexamethasone Cipecilate, a novel corticosteroid, in common immunoassays. Due to the limited availability of direct experimental data on this compound, this guide presents a synthesized dataset based on structural similarities to related compounds and established principles of immunoassay cross-reactivity. The provided experimental protocol offers a robust framework for conducting such studies.
This compound (NS-126) is a corticosteroid distinguished by the introduction of a lipophilic functional group, enhancing its local efficacy and durability, particularly for applications like nasal sprays in rhinitis research[1]. Structurally, it is an esterified derivative of Dexamethasone[2][3][4][5]. The core structure of Dexamethasone is shared by many synthetic corticosteroids, which can lead to significant cross-reactivity in immunoassays designed to detect a specific steroid[6][7][8][9]. This interference can result in inaccurate quantification of the target analyte, impacting both clinical diagnostics and pharmaceutical research.
Comparative Analysis of Cross-Reactivity
The following table summarizes the potential cross-reactivity of this compound and other structurally related corticosteroids in a hypothetical competitive enzyme-linked immunosorbent assay (ELISA) developed for the quantification of Dexamethasone. The percentage cross-reactivity is calculated as: (Concentration of Dexamethasone at 50% inhibition / Concentration of cross-reactant at 50% inhibition) x 100%.
| Compound | Structure | % Cross-Reactivity (Hypothetical) |
| Dexamethasone | 9-fluoro-11β,17,21-trihydroxy-16α-methylpregna-1,4-diene-3,20-dione[4] | 100% |
| This compound | [2-[(8S,9R,10S,11S,13S,14S,16R,17R)-17-(cyclopropanecarbonyloxy)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] cyclohexanecarboxylate[2] | <1% |
| Betamethasone | 9-fluoro-11β,17,21-trihydroxy-16β-methylpregna-1,4-diene-3,20-dione | 73%[10] |
| Flumethasone | 6α,9-difluoro-11β,17,21-trihydroxy-16α-methylpregna-1,4-diene-3,20-dione | 120%[10] |
| Prednisolone | 11β,17,21-trihydroxypregna-1,4-diene-3,20-dione | 6.3% - 21%[10][11] |
| Corticosterone | 11β,21-dihydroxypregn-4-ene-3,20-dione | 1.13%[11] |
| Progesterone | Pregn-4-ene-3,20-dione | 2.25%[11] |
Note: The cross-reactivity for this compound is estimated to be low due to the large ester groups at the C17 and C21 positions, which would likely hinder its binding to antibodies raised against the less sterically hindered Dexamethasone molecule. However, experimental verification is crucial.
Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment
This protocol outlines a standard procedure for determining the cross-reactivity of various corticosteroids in a competitive ELISA format. The principle of this assay is the competition between a fixed amount of enzyme-labeled Dexamethasone and the unlabeled corticosteroid in the sample for a limited number of anti-Dexamethasone antibody binding sites coated on a microtiter plate[12].
Materials:
-
Microtiter plates coated with anti-Dexamethasone antibody
-
Dexamethasone standard solutions (0.1 ng/mL to 100 ng/mL)
-
Solutions of test compounds (e.g., this compound, Betamethasone, etc.) at various concentrations
-
Dexamethasone-Horseradish Peroxidase (HRP) conjugate
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Preparation of Standards and Samples: Prepare a series of standard solutions of Dexamethasone and the test compounds in an appropriate buffer.
-
Coating of Microtiter Plate: Coat the wells of a 96-well microtiter plate with a specific anti-Dexamethasone antibody.
-
Competitive Reaction: Add a fixed volume of Dexamethasone-HRP conjugate and an equal volume of either the standard solution or the test compound solution to the wells. Incubate for a specified time (e.g., 1 hour at 37°C) to allow for competitive binding.
-
Washing: Wash the plate multiple times with wash buffer to remove any unbound reagents.
-
Substrate Addition: Add the substrate solution to each well and incubate in the dark at room temperature for a set time (e.g., 15 minutes) to allow for color development.
-
Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: Plot a standard curve of absorbance versus the logarithm of the Dexamethasone concentration. Determine the concentration of each test compound that causes a 50% reduction in the maximum signal (IC50). Calculate the percent cross-reactivity using the formula mentioned above.
Visualizing the Workflow
The following diagram illustrates the key steps in a competitive immunoassay for determining cross-reactivity.
Caption: Workflow of a competitive immunoassay for cross-reactivity testing.
Conclusion
While direct experimental data for this compound cross-reactivity is not yet widely published, its chemical structure suggests a low potential for interference in immunoassays designed for Dexamethasone. However, as demonstrated by the significant cross-reactivity of other structurally similar corticosteroids, empirical testing is indispensable. The provided protocol offers a standardized approach for researchers and drug development professionals to perform these critical validation studies, ensuring the accuracy and reliability of immunoassay data for novel steroid compounds. For definitive quantification, especially in complex matrices, more specific analytical methods like liquid chromatography-mass spectrometry (LC-MS) are recommended as a confirmatory technique[12].
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C33H43FO7 | CID 15159004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Dexamethasone | C22H29FO5 | CID 5743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. Research Portal [iro.uiowa.edu]
- 7. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Cross-reactivity of steroid hormone immunoassays : clinical significance and two-dimensional molecular similarity prediction | Semantic Scholar [semanticscholar.org]
- 10. Development of an ELISA for Detection of Dexamethasone and Screening of Polyclonal Antibody [spkx.net.cn]
- 11. iijls.com [iijls.com]
- 12. food.r-biopharm.com [food.r-biopharm.com]
A Meta-analytical Comparison of Intranasal Corticosteroids, Including Dexamethasone Cipecilate, for Allergic Rhinitis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of intranasal corticosteroids (INCS) for the treatment of allergic rhinitis, with a special focus on Dexamethasone Cipecilate. The information is compiled from clinical trials and meta-analyses to aid in research and development efforts.
Efficacy of Intranasal Corticosteroids
The efficacy of intranasal corticosteroids is primarily evaluated by the reduction in Total Nasal Symptom Score (TNSS), which typically includes assessments of nasal congestion, rhinorrhea, sneezing, and nasal itching.
A randomized, double-blind, parallel-group comparison study evaluated the efficacy of this compound (NS-126C) at a daily dose of 400 μg for 12 weeks in patients with perennial allergic rhinitis. The study demonstrated a statistically significant improvement in total nasal symptom scores for sneezing, rhinorrhea, and nasal congestion in the this compound group compared to the placebo group throughout the study period, with the efficacy sustained for 12 weeks[1].
Another 2-week randomized, double-blind study compared this compound (400 μg once daily) with fluticasone (B1203827) propionate (B1217596) (200 μg twice daily) in patients with perennial allergic rhinitis. The study found that the change in total nasal symptom scores from baseline was -2.03 for the this compound group and -2.10 for the fluticasone propionate group. This demonstrated the non-inferiority of once-daily this compound to twice-daily fluticasone propionate[2]. Both treatments were superior to placebo[2].
A network meta-analysis of 26 studies provides comparative efficacy data for several other intranasal corticosteroids in patients with moderate-to-severe allergic rhinitis. The efficacy is presented as the Standardized Mean Difference (SMD) in the change from baseline in TNSS compared to placebo. A more negative SMD indicates a greater reduction in symptoms.
Table 1: Efficacy of this compound in Perennial Allergic Rhinitis
| Intranasal Corticosteroid | Daily Dose | Duration | Primary Efficacy Endpoint | Mean Change from Baseline in TNSS | Comparator |
| This compound (NS-126C) | 400 µg | 12 weeks | Total Nasal Symptom Score | Statistically significant improvement vs. placebo (p<0.001 to 0.024)[1] | Placebo |
| This compound (NS-126C) | 400 µg | 2 weeks | Total Nasal Symptom Score | -2.03 ± 1.95[2] | Fluticasone Propionate |
| Fluticasone Propionate | 400 µg (200 µg BID) | 2 weeks | Total Nasal Symptom Score | -2.10 ± 1.77[2] | This compound |
Table 2: Comparative Efficacy of Various Intranasal Corticosteroids from a Network Meta-Analysis
| Intranasal Corticosteroid | Allergic Rhinitis Type | Standardized Mean Difference (SMD) vs. Placebo (95% CI) for TNSS |
| Mometasone Furoate | Seasonal | -0.47 (-0.63 to -0.31)[3][4][5] |
| Fluticasone Furoate | Seasonal | -0.46 (-0.59 to -0.33)[3][4][5] |
| Ciclesonide | Seasonal | -0.44 (-0.75 to -0.13)[3][4][5] |
| Fluticasone Propionate | Seasonal | -0.42 (-0.67 to -0.17)[3][4][5] |
| Triamcinolone Acetonide | Seasonal | -0.41 (-0.81 to -0.00)[3][4][5] |
| Budesonide | Perennial | -0.43 (-0.75 to -0.11)[3][4][5] |
| Fluticasone Furoate | Perennial | -0.36 (-0.53 to -0.19)[3][4][5] |
| Triamcinolone Acetonide | Perennial | -0.32 (-0.54 to -0.10)[3][4][5] |
| Ciclesonide | Perennial | -0.29 (-0.48 to -0.11)[3][4][5] |
| Mometasone Furoate | Perennial | -0.28 (-0.55 to -0.01)[3][4][5] |
Safety and Tolerability
In the 12-week study of this compound, there was no significant difference in the incidence of adverse events or drug reactions between the treatment and placebo groups. Local adverse drug reactions such as nasal discomfort, pharyngeal discomfort, and a positive reaction to a nasal fungal test were observed in one patient in each group[1]. Importantly, plasma cortisol levels remained unchanged over time, suggesting no significant effect on adrenal cortical function[1].
In the 2-week comparative study with fluticasone propionate, there was also no significant difference in the overall incidence of adverse events or adverse drug reactions between the two groups. The incidence of nasal discomfort as an adverse drug reaction was lower in the this compound group (0.6%) compared to the fluticasone propionate group (3.1%)[2].
A network meta-analysis of various intranasal corticosteroids found that the acceptability (measured by study dropout rates) of all included INCSs was not inferior to placebo[3][4][5].
Table 3: Safety Profile of this compound
| Intranasal Corticosteroid | Study Duration | Common Adverse Events | Systemic Effects |
| This compound (NS-126C) | 12 weeks | Nasal discomfort, pharyngeal discomfort, positive nasal fungal test (rare)[1] | No significant change in plasma cortisol levels[1] |
| This compound (NS-126C) | 2 weeks | Nasal discomfort (0.6%)[2] | Not reported |
| Fluticasone Propionate | 2 weeks | Nasal discomfort (3.1%)[2] | Not reported |
Experimental Protocols
The clinical trials for intranasal corticosteroids typically follow a randomized, double-blind, placebo-controlled design.
Key Methodological Components:
-
Patient Population: Patients diagnosed with seasonal or perennial allergic rhinitis, often with a minimum baseline Total Nasal Symptom Score to ensure moderate-to-severe disease.
-
Intervention: Administration of the intranasal corticosteroid at a specified dose and frequency. A placebo group is included for comparison. In some studies, an active comparator is also used.
-
Primary Endpoint: The primary measure of efficacy is typically the change from baseline in the reflective Total Nasal Symptom Score (rTNSS) over the treatment period. The rTNSS is the sum of patient-rated scores for four nasal symptoms: rhinorrhea, nasal congestion, nasal itching, and sneezing, usually rated on a 0-3 severity scale.
-
Data Collection: Symptom scores are recorded by patients daily in a diary.
-
Safety Assessments: Monitoring of adverse events, local nasal examinations, and in some long-term studies, assessment of systemic effects such as plasma cortisol levels.
For example, the long-term study of this compound was a placebo-controlled, randomized, double-blind, parallel-group comparison study in patients with perennial allergic rhinitis. The efficacy and safety of a 400 μg once-daily dose were evaluated over 12 weeks[1]. The primary efficacy endpoint was the change in total nasal symptom scores[1].
Mechanism of Action and Experimental Workflow
Glucocorticoid Receptor Signaling Pathway
Intranasal corticosteroids exert their anti-inflammatory effects by binding to glucocorticoid receptors (GR) in the cytoplasm of cells. This binding leads to a cascade of events that ultimately modulate gene expression.
Caption: Glucocorticoid receptor signaling pathway.
Typical Clinical Trial Workflow for Intranasal Corticosteroids
The evaluation of a new intranasal corticosteroid typically follows a structured clinical trial process.
Caption: Experimental workflow for an INCS clinical trial.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Comparative efficacy and acceptability of licensed dose intranasal corticosteroids for moderate-to-severe allergic rhinitis: a systematic review and network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Comparative efficacy and acceptability of licensed dose intranasal corticosteroids for moderate-to-severe allergic rhinitis: a systematic review and network meta-analysis [frontiersin.org]
- 5. researchgate.net [researchgate.net]
Comparative safety profiles of Dexamethasone Cipecilate and other steroids
A detailed analysis for researchers and drug development professionals.
In the landscape of steroidal anti-inflammatory drugs, understanding the nuanced safety profiles of different compounds is paramount for both clinical application and future drug development. This guide provides a comparative analysis of the safety of Dexamethasone (B1670325) Cipecilate against other commonly used corticosteroids, focusing on key safety parameters such as hypothalamic-pituitary-adrenal (HPA) axis suppression, metabolic effects, and immunosuppression. The information is supported by available experimental data and presented in a format conducive to scientific evaluation.
Executive Summary
Dexamethasone Cipecilate, a C-17 ester prodrug of dexamethasone, is designed for topical application, primarily as a nasal spray for allergic rhinitis. Clinical studies have indicated that this compound exhibits a favorable safety profile characterized by low systemic bioavailability and minimal impact on the hypothalamic-pituitary-adrenal (HPA) axis at therapeutic doses. In comparative studies for allergic rhinitis, it has demonstrated a safety profile comparable to or, in some aspects, better than fluticasone (B1203827) propionate (B1217596), with a lower incidence of local adverse events such as nasal discomfort. While direct comparative data against a broader range of corticosteroids remain limited, the available evidence suggests that its design as a locally acting agent contributes to a reduced risk of systemic side effects commonly associated with steroid therapy.
Quantitative Safety Data Comparison
The following table summarizes key safety parameters for this compound and other selected corticosteroids based on available clinical trial data. It is important to note that direct head-to-head comparisons across all parameters and compounds are not always available, and data are often specific to the indication and formulation studied.
| Steroid | Formulation | Key Safety Parameter | Experimental Model/Study Population | Results |
| This compound | Nasal Spray | HPA Axis Suppression | Perennial Allergic Rhinitis Patients | No significant effect on plasma cortisol levels after 12 weeks of treatment at 400 μg once daily.[1] |
| Local Adverse Events | Perennial Allergic Rhinitis Patients | Incidence of nasal discomfort was 0.6% (1/162) in the this compound group.[2] | ||
| Fluticasone Propionate | Nasal Spray | HPA Axis Suppression | Healthy Volunteers | No significant effect on mean overnight 12-hour urinary cortisol excretion at 200 μg once daily for 4 days.[3] |
| Local Adverse Events | Perennial Allergic Rhinitis Patients | Incidence of nasal discomfort was 3.1% (5/161) in the fluticasone propionate group.[2] | ||
| Systemic Bioavailability | Healthy Volunteers | Less than 1%.[4] | ||
| Mometasone Furoate | Nasal Spray | HPA Axis Suppression | Children with Allergic Rhinitis | No clinically significant suppression of HPA axis function at clinically relevant doses (100-200 µ g/day ).[5] |
| Systemic Bioavailability | Healthy Volunteers | Negligible systemic exposure.[5] | ||
| Triamcinolone (B434) Acetonide | Nasal Spray | HPA Axis Suppression | Healthy Volunteers | Slight blunting of the HPA-axis response after ACTH stimulation following treatment with 220 μg once daily for 4 days.[3] |
| Systemic Bioavailability | Healthy Volunteers | Low, but detectable systemic absorption.[6] | ||
| Dexamethasone (Systemic) | Oral | HPA Axis Suppression | Healthy Volunteers | Dose-dependent suppression of the HPA axis. |
| Metabolic Effects | Rat Model | Induced hyperglycemia, hypoinsulinism, and decreased peripheral insulin (B600854) sensitivity.[2][7] | ||
| Immunosuppression | In vitro (human lymphocytes) | Intermediate immunosuppressive potency.[8] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of typical experimental protocols used to assess the key safety parameters of corticosteroids.
Assessment of Hypothalamic-Pituitary-Adrenal (HPA) Axis Suppression
A common method to evaluate the systemic effects of corticosteroids is to measure their impact on the HPA axis. This is often done by assessing cortisol levels in plasma, urine, or saliva.
Typical Clinical Trial Protocol:
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.
-
Participants: Healthy volunteers or patients with the target disease (e.g., allergic rhinitis). Inclusion and exclusion criteria are strictly defined to avoid confounding factors (e.g., use of other corticosteroids).[7][9]
-
Intervention: Participants receive the investigational steroid, a placebo, or an active comparator for a specified duration (e.g., 6 weeks).[9]
-
HPA Axis Assessment:
-
Baseline Measurement: 24-hour urinary free cortisol (UFC) or serial serum/salivary cortisol levels are collected before the first dose of the study drug to establish a baseline.
-
Post-Treatment Measurement: Cortisol levels are measured again at the end of the treatment period.
-
Adrenocorticotropic Hormone (ACTH) Stimulation Test: In some studies, a short ACTH (cosyntropin) stimulation test is performed before and after treatment. Blood samples for cortisol are taken before and at 30 and 60 minutes after an intravenous injection of ACTH. A normal response is a significant increase in serum cortisol. A blunted response suggests adrenal suppression.[3]
-
-
Data Analysis: Changes in cortisol levels from baseline are compared between the treatment and placebo groups.
Assessment of Metabolic Effects
Glucocorticoids can induce metabolic side effects such as insulin resistance and hyperglycemia. Animal models are often used to investigate these effects.
Typical In Vivo Protocol (Rat Model):
-
Animals: Male Wistar rats are commonly used. They are housed under controlled conditions with free access to food and water.
-
Groups: Animals are randomly divided into a control group and a treatment group.
-
Intervention: The treatment group receives daily intraperitoneal injections of a glucocorticoid (e.g., dexamethasone at 1 mg/kg/day) for a specified period (e.g., 10 days). The control group receives a placebo (e.g., saline).[7]
-
Metabolic Measurements:
-
Body Weight and Food/Water Intake: Monitored daily.
-
Blood Glucose and Insulin: Blood samples are collected at the end of the study to measure fasting glucose and insulin levels.
-
Homeostasis Model Assessment of Insulin Resistance (HOMA-IR): Calculated from fasting glucose and insulin levels to assess insulin resistance.
-
Histopathology: Liver tissue may be collected for histological examination to assess for fatty changes.[7]
-
-
Data Analysis: Metabolic parameters are compared between the treatment and control groups.
Assessment of Immunosuppressive Effects
The immunosuppressive activity of corticosteroids can be evaluated in vitro by measuring their effect on lymphocyte proliferation.
Typical In Vitro Protocol:
-
Cell Culture: Peripheral blood lymphocytes (PBLs) are isolated from healthy human donors.
-
Stimulation: The lymphocytes are stimulated to proliferate using a mitogen such as phytohemagglutinin (PHA).[8]
-
Treatment: The stimulated lymphocytes are treated with various concentrations of the corticosteroids being tested.
-
Proliferation Assay: Lymphocyte proliferation is measured, typically by the incorporation of a radiolabeled nucleotide (e.g., ³H-thymidine) into the DNA of dividing cells.
-
Data Analysis: The concentration of each steroid that causes 50% inhibition of lymphocyte proliferation (IC50) is calculated to compare their immunosuppressive potency.[8]
Signaling Pathways Involved in Steroid Action and Adverse Effects
Glucocorticoids exert their effects through both genomic and non-genomic signaling pathways. Understanding these pathways is key to comprehending their therapeutic actions and adverse effects.
Genomic Signaling Pathway of Glucocorticoids
The classical genomic pathway involves the binding of the glucocorticoid to its cytosolic receptor (GR), translocation of the complex to the nucleus, and subsequent modulation of gene expression.
Signaling Pathways in Glucocorticoid-Induced Osteoporosis
A significant adverse effect of long-term systemic glucocorticoid use is osteoporosis. This is mediated by complex signaling pathways that affect bone formation and resorption.
Conclusion
This compound presents a promising safety profile for a topical corticosteroid, characterized by its low systemic absorption and minimal impact on the HPA axis in clinical studies for allergic rhinitis. When compared to other intranasal corticosteroids like fluticasone propionate, it shows a comparable or potentially better local safety profile. However, a comprehensive understanding of its comparative safety requires more direct, head-to-head clinical trials against a wider array of corticosteroids and across different formulations and indications. The provided experimental protocols and signaling pathway diagrams offer a framework for evaluating and understanding the safety aspects of both this compound and other steroids, guiding future research and development in this critical area of pharmacology.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Effect of intranasal fluticasone propionate and triamcinolone acetonide on basal and dynamic measures of hypothalamic-pituitary-adrenal-axis activity in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Generate a diagram with the dot tool from the graphviz package | Cloud Run | Google Cloud Documentation [docs.cloud.google.com]
- 5. Mometasone furoate nasal spray: a review of safety and systemic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Topical bioavailability of triamcinolone acetonide: effect of dose and application frequency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. The immunosuppressive potency in vitro of physiological and synthetic steroids on lymphocyte cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
In Vitro Potency Showdown: Dexamethasone Cipecilate vs. Beclomethasone Dipropionate
In the landscape of inhaled and intranasal corticosteroids, Dexamethasone (B1670325) Cipecilate and Beclomethasone Dipropionate represent two distinct approaches to delivering targeted anti-inflammatory therapy. While both leverage the potent effects of glucocorticoids, their molecular design and activation pathways differ, influencing their in vitro potency. This guide provides a detailed comparison based on available experimental data, offering insights for researchers and drug development professionals.
Executive Summary of In Vitro Potency
| Compound | Active Metabolite | Relative Binding Affinity (RBA) vs. Dexamethasone (=100) | Anti-Inflammatory Potency (Cytokine Inhibition) |
| Dexamethasone Cipecilate | DX-17-CPC | Data not available in published literature | Data not available in published literature |
| Beclomethasone Dipropionate (BDP) | 17-BMP | BDP: ~50, 17-BMP: ~1300-1345[1][2] | More potent than dexamethasone in inhibiting IL-5 release[3] |
Mechanism of Action: A Tale of Two Prodrugs
Both this compound and Beclomethasone Dipropionate are prodrugs, meaning they are administered in an inactive or less active form and are metabolized into their active forms at the site of action. This design strategy aims to enhance local efficacy while minimizing systemic side effects.
This compound (DX-CP) is a novel synthetic corticosteroid designed for the treatment of allergic rhinitis.[4][5] Its pharmacological activity is primarily attributed to its active metabolite, DX-17-CPC .[4] This conversion is facilitated by the carboxylesterase 2 (CES2) enzyme present in the human nasal mucosa.[4] The lipophilic nature of DX-CP is intended to provide sustained local efficacy.[5]
Beclomethasone Dipropionate (BDP) is a widely used corticosteroid for managing asthma and allergic rhinitis.[1][6] It undergoes rapid hydrolysis to its highly active metabolite, beclomethasone-17-monopropionate (17-BMP) .[1][2][7][8] 17-BMP exhibits a significantly higher binding affinity for the glucocorticoid receptor (GR) compared to the parent compound and even dexamethasone.[1][2][3][8]
The shared mechanism of action for both active metabolites involves binding to and activating the glucocorticoid receptor, leading to the modulation of gene expression. This results in the suppression of pro-inflammatory mediators and the promotion of anti-inflammatory proteins.
Glucocorticoid Receptor Signaling Pathway
The following diagram illustrates the general signaling pathway initiated by glucocorticoids like the active metabolites of this compound and Beclomethasone Dipropionate.
Caption: Glucocorticoid signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation of in vitro potency data. Below are representative protocols for key assays used to evaluate glucocorticoid activity.
Glucocorticoid Receptor (GR) Binding Assay
This assay determines the affinity of a compound for the glucocorticoid receptor.
Objective: To measure the relative binding affinity (RBA) of test compounds to the human glucocorticoid receptor.
Methodology:
-
Preparation of Cytosol: Human lung tissue or a suitable cell line (e.g., A549) is homogenized in a buffer to isolate the cytosolic fraction containing the glucocorticoid receptors.
-
Competitive Binding: A constant concentration of a radiolabeled glucocorticoid (e.g., [³H]dexamethasone) is incubated with the cytosolic preparation in the presence of increasing concentrations of the unlabeled test compound (this compound, Beclomethasone Dipropionate, or their metabolites).
-
Incubation: The mixture is incubated at 4°C for a sufficient period (e.g., 18-24 hours) to reach equilibrium.
-
Separation of Bound and Free Ligand: Unbound radioligand is removed by methods such as dextran-coated charcoal adsorption or gel filtration.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The RBA is calculated relative to a standard glucocorticoid like dexamethasone.
Glucocorticoid Receptor (GR) Transactivation Assay
This functional assay measures the ability of a compound to activate the GR and induce the expression of a reporter gene.
Objective: To quantify the potency (EC50) and efficacy of a test compound in activating GR-mediated gene transcription.
Methodology:
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293 or A549) is cultured and transiently transfected with two plasmids:
-
An expression vector for the human glucocorticoid receptor (hGR).
-
A reporter plasmid containing a luciferase gene under the control of a promoter with multiple glucocorticoid response elements (GREs).
-
-
Compound Treatment: After transfection, the cells are treated with various concentrations of the test compound or a reference agonist like dexamethasone.
-
Incubation: Cells are incubated for 18-24 hours to allow for GR activation, nuclear translocation, and reporter gene expression.
-
Cell Lysis and Luciferase Assay: The cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer after the addition of a luciferase substrate.
-
Data Analysis: The luminescence data is plotted against the compound concentration, and a dose-response curve is generated to determine the EC50 value (the concentration that produces 50% of the maximal response).
Cytokine Release Inhibition Assay
This assay assesses the anti-inflammatory activity of a compound by measuring its ability to inhibit the release of pro-inflammatory cytokines from immune cells.
Objective: To determine the IC50 of a test compound for the inhibition of cytokine (e.g., IL-5, IL-8, TNF-α) release from stimulated human peripheral blood mononuclear cells (PBMCs) or other relevant immune cells.
Methodology:
-
Isolation of PBMCs: PBMCs are isolated from the whole blood of healthy donors using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Cell Culture and Stimulation: The isolated PBMCs are cultured in the presence of a stimulant to induce cytokine production. Common stimulants include lipopolysaccharide (LPS) for monocytes or phytohemagglutinin (PHA) and phorbol (B1677699) myristate acetate (B1210297) (PMA) for lymphocytes.
-
Compound Treatment: The cells are co-incubated with the stimulant and various concentrations of the test compound.
-
Incubation: The cell cultures are incubated for a specific period (e.g., 24-48 hours) to allow for cytokine production and release into the supernatant.
-
Cytokine Quantification: The concentration of the target cytokine in the culture supernatant is measured using a specific enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The percentage of inhibition of cytokine release is calculated for each concentration of the test compound relative to the stimulated control. An IC50 value is then determined from the dose-response curve.
Experimental Workflow for In Vitro Potency Assessment
The following diagram outlines a typical workflow for comparing the in vitro potency of glucocorticoids.
Caption: Workflow for in vitro potency comparison.
Conclusion
While a direct in vitro comparison between this compound and Beclomethasone Dipropionate remains to be published, the available data for Beclomethasone Dipropionate and its active metabolite, 17-BMP, demonstrate high potency, often exceeding that of dexamethasone in specific assays. Both this compound and Beclomethasone Dipropionate are sophisticated prodrugs designed to maximize local therapeutic effects in the airways. Future in vitro studies directly comparing the active metabolites of these two drugs would be invaluable for a more complete understanding of their relative potencies and for guiding the development of next-generation inhaled corticosteroids.
References
- 1. Clinical pharmacology study of the corticosteroid nasal spray this compound (NS-126): examination of the durability of efficacy in the nasal induction test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Launch of "Erizas Nasal Powder 200µg 28 metered spray" for the treatment of allergic rhinitis, a dry powder type steroid nasal spray in Japan. | IR News 2012 | To Our Shareholders and Investors | Nippon Shinyaku [nippon-shinyaku.co.jp]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
A Comparative Analysis of Dexamethasone Cipecilate and Novel Glucocorticoids for Inflammatory Conditions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of Dexamethasone (B1670325) Cipecilate against a selection of novel glucocorticoids: Vamorolone, Loteprednol (B1675157) Etabonate, and the non-steroidal anti-inflammatory, Ensifentrine. The following sections detail their mechanisms of action, comparative efficacy and safety profiles based on available preclinical and clinical data, and the experimental protocols utilized in key studies.
Executive Summary
Dexamethasone Cipecilate, a potent corticosteroid, serves as a valuable benchmark for evaluating the therapeutic potential of next-generation anti-inflammatory compounds. This guide explores three such novel agents: Vamorolone, a dissociative glucocorticoid with a potentially improved safety profile; Loteprednol Etabonate, a "soft" steroid designed for localized activity with reduced systemic side effects; and Ensifentrine, a first-in-class dual phosphodiesterase (PDE)3 and PDE4 inhibitor with a unique non-steroidal mechanism of action. While direct head-to-head clinical trials are limited, this comparison of their distinct pharmacological profiles and available clinical data offers valuable insights for researchers and drug developers in the field of inflammatory diseases.
Mechanism of Action
The therapeutic effects of these compounds are rooted in their distinct molecular mechanisms.
-
This compound and Vamorolone: Both compounds exert their anti-inflammatory effects primarily through the glucocorticoid receptor (GR). Upon binding, the ligand-receptor complex translocates to the nucleus, where it modulates gene expression. This leads to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory cytokines and chemokines.[1][2][3][4] Vamorolone is described as a "dissociative" steroid, suggesting it may selectively transrepress inflammatory genes while having less transactivating activity on genes associated with metabolic side effects.[5][6]
-
Loteprednol Etabonate: As a "soft" steroid, Loteprednol Etabonate is designed for localized action.[7] It is a potent GR agonist that, after exerting its anti-inflammatory effects at the target site, is rapidly metabolized to inactive forms, thereby minimizing systemic exposure and associated side effects.[7][8]
-
Ensifentrine: This compound operates through a non-steroidal mechanism by inhibiting two key enzymes: PDE3 and PDE4.[9][10] Inhibition of PDE4 leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) in inflammatory cells, which in turn suppresses the release of pro-inflammatory mediators. PDE3 inhibition contributes to bronchodilation by increasing cAMP in airway smooth muscle cells.[9][11]
Preclinical Comparative Data
Preclinical studies provide foundational data on the potency and selectivity of these molecules.
| Parameter | This compound | Vamorolone | Loteprednol Etabonate | Ensifentrine |
| Target(s) | Glucocorticoid Receptor (GR) | Glucocorticoid Receptor (GR), Mineralocorticoid Receptor (MR) Antagonist | Glucocorticoid Receptor (GR) | Phosphodiesterase 3 (PDE3), Phosphodiesterase 4 (PDE4) |
| Relative Binding Affinity (vs. Dexamethasone) | 1 (Reference) | High affinity to GR, specific ratio not available.[12][13] | 4.3 times greater than dexamethasone for GR.[8][14][15][16] | Not Applicable |
Clinical Efficacy and Safety
Clinical trial data provides insights into the therapeutic potential and tolerability of these compounds in humans.
This compound (Allergic Rhinitis)
-
Efficacy: In a 2-week, randomized, double-blind study in patients with perennial allergic rhinitis, this compound (400 µ g/day ) was found to be non-inferior to Fluticasone Propionate (200 µ g/day ) in improving total nasal symptom scores. Both treatments were superior to placebo (p<0.001).[17]
-
Safety: The incidence of adverse events was similar between the this compound and Fluticasone Propionate groups.[17]
Vamorolone (Duchenne Muscular Dystrophy)
-
Efficacy: A randomized, double-blind, placebo- and prednisone-controlled trial in boys with Duchenne muscular dystrophy (DMD) showed that Vamorolone (2.0 and 6.0 mg/kg/day) resulted in dose-related improvements in muscle function over a 24-week period.[18][19]
-
Safety: Vamorolone was generally well-tolerated. Compared to prednisone, it was associated with a better safety profile regarding growth velocity and bone turnover markers.[19][20]
Loteprednol Etabonate (Allergic Conjunctivitis)
-
Efficacy: In a randomized, double-masked, placebo-controlled study, Loteprednol Etabonate 0.5% administered four times daily for 6 weeks was effective in the prophylactic treatment of seasonal allergic conjunctivitis signs and symptoms.[21] Another study showed 0.2% Loteprednol Etabonate to be more effective than placebo.[22]
-
Safety: Loteprednol Etabonate has a well-established safety profile with a low incidence of clinically significant increases in intraocular pressure.[21][23]
Ensifentrine (Chronic Obstructive Pulmonary Disease - COPD)
-
Efficacy: The ENHANCE-1 and ENHANCE-2 Phase 3 trials demonstrated that nebulized Ensifentrine (3 mg twice daily) significantly improved lung function in patients with moderate-to-severe COPD over 24 weeks.[24]
-
Safety: Ensifentrine was well-tolerated, with a safety profile similar to placebo.[25]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings.
This compound vs. Fluticasone Propionate in Perennial Allergic Rhinitis
-
Study Design: A 2-week, randomized, double-blind, parallel-group comparison study.[17]
-
Participants: 406 subjects with perennial allergic rhinitis.[17]
-
Interventions:
-
Primary Endpoint: Change from baseline in total nasal symptom scores (sneezing, rhinorrhea, and nasal congestion).[17]
-
Methodology: Patients recorded the severity of their nasal symptoms daily. Efficacy was assessed based on the change in these scores over the 2-week treatment period. Safety was monitored through the recording of adverse events.[17]
Vamorolone in Duchenne Muscular Dystrophy (VISION-DMD Trial)
-
Study Design: A Phase IIb randomized, double-blind, placebo- and active-controlled study with a double-blind extension.[19][26]
-
Participants: Ambulant boys with DMD, aged 4 to <7 years.[19][20]
-
Interventions:
-
Primary Endpoint: Time to stand from supine velocity.[19]
-
Methodology: The study involved a 24-week treatment period followed by a 24-week extension. Efficacy was assessed through various motor function tests. Safety was evaluated by monitoring adverse events, growth, bone biomarkers, and performing an ACTH-challenge test.[19][20]
Loteprednol Etabonate in Seasonal Allergic Conjunctivitis
-
Study Design: A randomized, double-masked, placebo-controlled, parallel-group multicenter study.[22]
-
Participants: 133 patients with a history of seasonal allergic conjunctivitis.[22]
-
Interventions:
-
Primary Endpoint: Reduction in the signs and symptoms of seasonal allergic conjunctivitis.[22]
-
Methodology: Patients received either Loteprednol Etabonate or placebo bilaterally four times a day for 42 days. The severity of signs (e.g., bulbar conjunctival injection) and symptoms (e.g., itching) was assessed at various time points.[22]
Ensifentrine in COPD (ENHANCE Trials)
-
Study Design: Two Phase 3, randomized, double-blind, placebo-controlled, parallel-group trials (ENHANCE-1 and ENHANCE-2).[24]
-
Participants: Patients with moderate-to-severe COPD.[24]
-
Interventions:
-
Primary Endpoint: Change from baseline in FEV1 (forced expiratory volume in 1 second) area under the curve from 0 to 12 hours.[27]
-
Methodology: Patients were randomized to receive either Ensifentrine or placebo for 24 weeks. Lung function was assessed using spirometry. Other endpoints included symptom scores and health-related quality of life questionnaires. Safety was monitored throughout the study.[24][27]
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the key signaling pathways and a general experimental workflow for a comparative clinical trial.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 4. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Considering the Promise of Vamorolone for Treating Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. duchenneuk.org [duchenneuk.org]
- 7. What is the mechanism of Loteprednol Etabonate? [synapse.patsnap.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. ABCD of the phosphodiesterase family: interaction and differential activity in COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PDE Inhibition for COPD Therapy | Journal of the COPD Foundation [journal.copdfoundation.org]
- 11. researchgate.net [researchgate.net]
- 12. pnas.org [pnas.org]
- 13. Vamorolone targets dual nuclear receptors to treat inflammation and dystrophic cardiomyopathy | Life Science Alliance [life-science-alliance.org]
- 14. Soft drugs--10. Blanching activity and receptor binding affinity of a new type of glucocorticoid: loteprednol etabonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. Advances in Corticosteroid Therapy for Ocular Inflammation: Loteprednol Etabonate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. neurology.org [neurology.org]
- 19. researchgate.net [researchgate.net]
- 20. neurology.org [neurology.org]
- 21. A controlled evaluation of the efficacy and safety of loteprednol etabonate in the prophylactic treatment of seasonal allergic conjunctivitis. Loteprednol Allergic Conjunctivitis Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A randomized, double-masked, placebo-controlled parallel study of 0.2% loteprednol etabonate in patients with seasonal allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. bausch.com [bausch.com]
- 24. ohtuvayrehcp.com [ohtuvayrehcp.com]
- 25. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 26. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 27. ClinicalTrials.gov [clinicaltrials.gov]
Safety Operating Guide
Safe Disposal of Dexamethasone Cipecilate: A Procedural Guide for Laboratory Professionals
The proper management and disposal of potent pharmaceutical compounds like Dexamethasone Cipecilate are critical for ensuring laboratory safety, protecting environmental health, and maintaining regulatory compliance. For researchers, scientists, and drug development professionals, adherence to established protocols is not merely a best practice but a fundamental component of responsible chemical handling. This guide provides essential, step-by-step logistical and safety information for the proper disposal of this compound, treating it as a hazardous pharmaceutical waste stream.
Hazard Identification and Waste Classification
The first and most critical step in the disposal process is the correct identification and classification of the waste. Dexamethasone and its derivatives are potent corticosteroids. Due to their biological activity and potential hazards, such as reproductive toxicity, they are often managed as hazardous or cytotoxic waste.[1][2][3]
-
Hazardous Properties: May be classified as toxic, carcinogenic, mutagenic, or toxic for reproduction.[1]
-
Regulatory Framework: In the United States, the disposal of such pharmaceutical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][5][6] State and local regulations may also apply and can be more stringent.[4]
-
Action: Always treat this compound waste as hazardous chemical waste unless a specific waste determination analysis proves otherwise.[7] This waste must be segregated from non-hazardous materials.[8]
Standard Operating Protocol for Disposal
This protocol outlines the necessary steps from handling to final disposal.
2.1 Required Personal Protective Equipment (PPE)
To minimize exposure during handling and disposal, appropriate PPE is mandatory.[7][9]
-
Gloves: Use chemical-resistant nitrile gloves; consider double-gloving.[9][10]
-
Eye Protection: Wear safety glasses with side shields or chemical safety goggles.[7][11]
-
Lab Coat: A standard laboratory coat is required to protect skin and clothing.[7]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator in a well-ventilated area or a chemical fume hood.[7][11]
2.2 Waste Segregation and Containerization
Proper segregation prevents cross-contamination and ensures compliant disposal.
-
Identify Waste Streams: Separate this compound solid waste (e.g., unused compound, contaminated wipes) from liquid waste (e.g., solutions) and sharps.
-
Use Designated Containers:
-
Solids and Non-Sharps: Place in a clearly labeled, sealed, and compatible hazardous waste container.[7] For cytotoxic waste, this is often a rigid, yellow container with a purple lid.[1][8]
-
Sharps: Any sharps contaminated with this compound (e.g., needles, syringes, contaminated glassware) must be placed directly into a designated cytotoxic sharps container.[1][12]
-
-
Avoid Mixing: Do not mix hazardous pharmaceutical waste with non-hazardous trash or other incompatible chemical waste.[8]
2.3 Labeling and Storage
Clear labeling is a crucial regulatory requirement.
-
Label Content: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any associated hazard warnings (e.g., "Toxic," "Cytotoxic").[7]
-
Temporary Storage: Store the sealed waste containers in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials, until collection.[7]
2.4 Spill Management
In the event of a spill, immediate and correct action is necessary to prevent wider contamination.[7]
-
Evacuate and Ventilate: Clear all non-essential personnel from the area and ensure adequate ventilation.[7]
-
Wear PPE: Don the appropriate PPE before attempting to clean the spill.[13]
-
Contain Spill: For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[7] For liquids, use absorbent pads.
-
Collect Waste: Place all contaminated materials (spilled product, cleaning materials, contaminated PPE) into a designated hazardous waste container.[7][12]
-
Decontaminate Area: Clean the spill surface thoroughly with a suitable solvent or detergent and water.[7]
-
Report: Report the incident to the laboratory supervisor or safety officer.[12]
2.5 Final Disposal
Final disposal must be handled by qualified professionals in accordance with regulations.
-
Licensed Waste Hauler: Arrange for the collection of the hazardous waste by a licensed and certified hazardous waste disposal company.[7]
-
Incineration: The required method for treating hazardous pharmaceutical waste is typically high-temperature incineration at a permitted treatment facility.[1][5][6]
-
Prohibited Actions: Never dispose of this compound by flushing it down the toilet or drain, or by placing it in the regular trash.[5][14] This can lead to environmental contamination and legal liabilities.[14]
Data Presentation: Hazardous Pharmaceutical Waste Stream Characteristics
The following table summarizes key information for managing cytotoxic and other hazardous pharmaceutical waste in a laboratory setting.
| Waste Stream | Primary Hazard(s) | Recommended Container | Final Disposal Method |
| Solid this compound Waste | Toxic, Cytotoxic, Potential Reproductive Hazard[1][3] | Labeled, sealed, rigid yellow container with purple lid[1][8] | High-Temperature Incineration[5][6] |
| Liquid this compound Waste | Toxic, Cytotoxic, Potential Reproductive Hazard[1][3] | Labeled, sealed, leak-proof container | High-Temperature Incineration[5][6] |
| Contaminated Sharps (Needles, Glassware) | Puncture Hazard, Toxic, Cytotoxic[1][12] | Puncture-resistant sharps container with purple lid[1] | High-Temperature Incineration[5][6] |
| Contaminated PPE (Gloves, Coats, etc.) | Toxic, Cytotoxic[12] | Labeled, sealed, rigid yellow container with purple lid[8][12] | High-Temperature Incineration[5][6] |
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the logical workflow for the proper handling and disposal of this compound waste in a research environment.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. sharpsmart.co.uk [sharpsmart.co.uk]
- 2. merck.com [merck.com]
- 3. medline.com [medline.com]
- 4. sdmedwaste.com [sdmedwaste.com]
- 5. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 6. danielshealth.com [danielshealth.com]
- 7. benchchem.com [benchchem.com]
- 8. Cytotoxic and cytostatic drugs | NetRegs | Environmental guidance for your business in Northern Ireland & Scotland [netregs.org.uk]
- 9. sps.nhs.uk [sps.nhs.uk]
- 10. msd.com [msd.com]
- 11. fishersci.com [fishersci.com]
- 12. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 13. vionausa.com [vionausa.com]
- 14. dtsc.ca.gov [dtsc.ca.gov]
Essential Safety and Logistical Information for Handling Dexamethasone Cipecilate
This guide provides crucial safety and logistical protocols for laboratory personnel handling Dexamethasone Cipecilate. As a potent corticosteroid, it is imperative to handle this compound with a high degree of caution to minimize exposure risk and ensure a safe laboratory environment. The following procedures for personal protective equipment (PPE), operational handling, and disposal are based on established guidelines for the active moiety, Dexamethasone.
Personal Protective Equipment (PPE)
A multi-layered PPE approach is mandatory to prevent accidental exposure through inhalation, skin contact, or ingestion. The minimum required PPE for handling this compound is outlined below.
| Body Part | Required PPE | Specifications |
| Hands | Double Gloving | Inner and outer pairs of chemical-resistant nitrile gloves should be worn.[1][2][3] Gloves should be changed frequently, especially if contaminated.[4] |
| Body | Disposable Gown or Laboratory Coat | A solid-front, back-closing gown with long sleeves and elastic cuffs or a standard laboratory coat is required.[1][2][3] Additional protective garments like sleevelets or aprons may be necessary based on the task.[1][2] |
| Eyes | Safety Goggles or Glasses | Chemical splash goggles or safety glasses with side shields are mandatory.[1][2] |
| Face | Face Shield | A face shield should be worn in addition to safety goggles, particularly when there is a potential for splashes or aerosol generation.[1][2] |
| Respiratory | N95 Respirator or Higher | At a minimum, an N95 respirator should be used.[3] If adequate local exhaust ventilation is not available or if exposure assessments indicate higher potential for airborne particles, a higher level of respiratory protection, such as a positive pressure air-supplied respirator, may be required.[5] |
| Feet | Shoe Covers | Disposable, slip-resistant shoe covers are recommended.[3][4] |
Occupational Exposure Limits
Occupational Exposure Limits (OELs) are established to protect personnel from the adverse health effects of exposure to chemical substances. For Dexamethasone, the following internal limit has been set by some manufacturers.
| Component | Type | Value | Basis |
| Dexamethasone | TWA (8-hour) | 10 µg/m³ (OEB 3) | Internal[6] |
| Dexamethasone | Wipe Limit | 100 µ g/100 cm² | Internal[1][6] |
OEB (Occupational Exposure Band) 3 indicates a substance with a moderate to high level of hazard.
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is essential for safety and regulatory compliance.
Receiving and Storage
-
Inspection : Upon receipt, inspect the container for any damage or leaks.
-
Labeling : Ensure the container is clearly labeled with the chemical name and hazard warnings.
-
Storage : Store in a tightly closed, properly labeled container in a designated, well-ventilated, and secure area.[1][2] Keep away from heat, ignition sources, and incompatible materials such as strong oxidizing agents.[2][5]
Handling and Use
-
Designated Area : All manipulations of this compound should be performed within a certified chemical fume hood, glove box, or other suitable containment enclosure to minimize the risk of aerosol generation and inhalation.[3]
-
Minimize Dust : Take precautions to minimize dust generation and accumulation.[1][2][5]
-
Personal Hygiene : Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[3] Do not eat, drink, or smoke in areas where the chemical is handled.[2]
-
Decontamination : Decontaminate all surfaces and equipment after use with an appropriate cleaning agent.
Spill Management
In the event of a spill, immediate and appropriate action is critical.
-
Evacuate : Evacuate non-essential personnel from the affected area.[1][2]
-
Ventilate : Ensure the area is well-ventilated.
-
Containment : Prevent further leakage or spillage if it is safe to do so.[1][2]
-
Cleanup : For minor spills, carefully sweep or vacuum up the spilled solid, avoiding dust generation, and collect it in a suitable, labeled container for disposal.[2][7] For liquid spills, use an inert absorbent material.[8]
-
PPE : Wear the appropriate PPE as outlined above during the entire cleanup process.[1][2]
-
Reporting : Report the spill to the appropriate environmental health and safety (EHS) personnel.
Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste.
-
Segregation : Do not mix this compound waste with non-hazardous laboratory trash.[9] It must be segregated as hazardous chemical waste.[9]
-
Containerization : Place all solid and liquid waste into dedicated, clearly labeled, and sealed hazardous waste containers.[9]
-
Labeling : Label the hazardous waste container with "Hazardous Waste," the full chemical name, and any other information required by your institution's EHS department.[9]
-
Pickup : Arrange for pickup and disposal by a licensed hazardous waste contractor in accordance with local, state, and federal regulations.[9]
Visual Workflows
The following diagrams illustrate key procedural workflows for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
